3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBDEEITGHGHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583331 | |
| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354548-73-5 | |
| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound belonging to the promising class of imidazo[1,2-a]pyridines. This class of molecules is recognized as a "privileged structure" in medicinal chemistry due to its wide spectrum of biological activities.
Molecular Profile
This compound has the molecular formula C₈H₅BrN₂O₂.
Molecular Weight
The molecular weight of a compound is a fundamental physical property, crucial for experimental design and data analysis in various research and development applications. The precise molecular weight is calculated based on the atomic weights of its constituent elements.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 5 | 1.008 | 5.040 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 241.044 |
The calculated molecular weight of this compound is 241.04 g/mol .[1][2]
Biological Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in modern drug discovery, exhibiting a remarkable range of biological activities.[3][4] Derivatives of this core structure have been investigated for various therapeutic applications.
| Biological Activity | Therapeutic Area | References |
| Anticancer | Oncology | [5][6] |
| Antituberculosis | Infectious Diseases | [7] |
| Anti-inflammatory | Inflammation | [8] |
| Antiviral | Infectious Diseases | [6] |
| Anticonvulsant | Neurology | [5] |
| Antiulcer | Gastroenterology | [5] |
Synthesis and Experimental Protocols
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various chemical strategies. A common and efficient method is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR).[5][6] This one-pot reaction involves the acid-catalyzed condensation of an aminopyridine, an aldehyde, and an isocyanide.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.
Detailed Experimental Protocol: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid
While a specific protocol for this compound is not detailed in the provided search results, the following is a representative protocol for a structurally similar compound, 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, which can be adapted by a skilled chemist.[9]
Materials:
-
2-Aminopyridin-3-ol
-
Bromopyruvic acid
-
Anhydrous Methanol (MeOH)
Procedure:
-
A suspension of 2-aminopyridin-3-ol (20 mmol) in anhydrous MeOH (50 mL) is prepared in a round-bottom flask.
-
Bromopyruvic acid (20 mmol) is added to the suspension at room temperature.
-
The resulting mixture is stirred at room temperature for 24 hours.
-
The precipitated product is collected by filtration.
-
The crude product is washed with cold MeOH and then with diethyl ether to yield the pure 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid.
Characterization:
-
¹H NMR (DMSO-d₆): δ 6.72 (1H, dd, J = 0.9, 6.9 Hz, Ar); 6.78 (1H, t, J = 7.2 Hz, Ar); 8.05 (1H, dd, J = 0.9, 6.9 Hz, Ar); 8.44 (1H, s, Ar); 10.57 (1H, br s, OH).[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight.
Potential Mechanism of Action: Targeting Signaling Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of key signaling molecules implicated in cancer, such as the KRAS G12C mutant protein.[5] Covalent inhibitors targeting this oncogene are a major focus of cancer drug discovery.
The diagram below illustrates a simplified representation of the KRAS signaling pathway, which is a potential target for imidazo[1,2-a]pyridine-based inhibitors.
This guide serves as a foundational resource for researchers interested in the chemical and biological properties of this compound and the broader class of imidazo[1,2-a]pyridine derivatives. The provided information highlights the therapeutic potential and provides a starting point for further investigation and drug development efforts.
References
- 1. scbt.com [scbt.com]
- 2. This compound [oakwoodchemical.com]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Imidazo[1,2-a]pyridine derivatives have demonstrated a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the structure, properties, and potential synthesis of this compound, aimed at supporting research and development efforts in the field.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a fused bicyclic system consisting of an imidazole ring and a pyridine ring, with a bromine atom at position 3 and a carboxylic acid group at position 2.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 354548-73-5 | [1][2] |
| Molecular Formula | C₈H₅BrN₂O₂ | [1] |
| Molecular Weight | 241.04 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| XLogP3 | 2.6 | - |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 1 | - |
Table 1: Physicochemical Properties
Synthesis
Proposed Synthetic Pathway
A potential synthetic route to this compound could involve the reaction of 2-aminopyridine with a suitable three-carbon α,β-dicarbonyl compound, followed by bromination. A more direct approach would be the cyclocondensation of 2-aminopyridine with a brominated α-keto acid derivative.
Figure 2: Proposed synthetic workflow for this compound.
General Experimental Protocol for Imidazo[1,2-a]pyridine Synthesis
The following is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for the specific target molecule.
Materials:
-
2-Aminopyridine
-
Appropriate α-halocarbonyl or α-keto acid derivative (e.g., ethyl bromopyruvate)
-
Solvent (e.g., ethanol, DMF)
-
Base (e.g., sodium bicarbonate, triethylamine)
Procedure:
-
Dissolve 2-aminopyridine in the chosen solvent.
-
Add the α-halocarbonyl or α-keto acid derivative to the solution.
-
Add the base to the reaction mixture.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Note: For the synthesis of the 3-bromo derivative, a subsequent bromination step using a suitable brominating agent (e.g., N-bromosuccinimide) might be necessary if not incorporated in the initial cyclization.
Spectroscopic Data
Specific spectroscopic data for this compound is not available in the reviewed literature. However, based on the analysis of structurally related compounds, the following spectral characteristics can be predicted.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-5 | ~8.0-8.5 | d |
| H-6 | ~7.0-7.5 | t |
| H-7 | ~7.5-8.0 | t |
| H-8 | ~7.8-8.2 | d |
| COOH | >10 | s (broad) |
Table 2: Predicted ¹H NMR Data
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbons attached to the heteroatoms and the electron-withdrawing groups will be shifted downfield.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 160-170 |
| C-3 (C-Br) | 110-120 |
| C-5 | 125-135 |
| C-6 | 115-125 |
| C-7 | 120-130 |
| C-8 | 110-120 |
| C-8a | 140-150 |
| C-2 (imidazole) | 145-155 |
Table 3: Predicted ¹³C NMR Data
Biological Activity and Potential Applications
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore. Various derivatives have been investigated for a range of therapeutic applications.
Anticancer Potential
Many imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant anticancer activity.[3][4] The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival. While no specific studies on the anticancer activity of this compound have been found, its structural similarity to other active compounds suggests it may be a valuable candidate for further investigation.
Anti-inflammatory Activity
The imidazo[1,2-a]pyridine core has also been associated with anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially through the inhibition of enzymes such as cyclooxygenases (COX). The presence of the carboxylic acid moiety in the target molecule is a feature shared with many non-steroidal anti-inflammatory drugs (NSAIDs).
Figure 3: Potential signaling pathways modulated by imidazo[1,2-a]pyridine derivatives.
Conclusion
This compound represents a molecule of interest for further research and development in medicinal chemistry. While specific experimental data for this compound is limited in the public domain, this guide provides a foundational understanding of its structure, properties, and potential synthetic routes based on the well-established chemistry of the imidazo[1,2-a]pyridine scaffold. The predicted spectroscopic and biological properties suggest that this compound warrants further investigation, particularly in the areas of oncology and inflammatory diseases. The experimental protocols and data presented herein for related structures can serve as a valuable starting point for researchers aiming to synthesize and evaluate this promising molecule.
References
An In-depth Technical Guide to the Physical Properties of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data from various sources, outlines a general synthetic approach, and presents a logical workflow for its preparation.
Core Physical Properties
Data Presentation
A summary of the available quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 241.04 g/mol | [2][3] |
| Appearance | Pale brown crystalline powder | ChemicalBook |
| Density (Predicted) | 1.89 ± 0.1 g/cm³ | ChemicalBook |
| pKa (Predicted) | -5.68 ± 0.41 | ChemicalBook |
| Melting Point | Not available | - |
| Boiling Point | Not available | [2] |
| Solubility | Not available | - |
Note: Predicted values are computationally derived and should be confirmed by experimental analysis.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis and physical property determination of this compound is not extensively documented in publicly accessible literature, a general synthetic methodology can be inferred from the synthesis of structurally similar compounds, such as 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid.
General Synthetic Method: Cyclization Reaction
A common route to synthesize imidazo[1,2-a]pyridine-2-carboxylic acids involves the cyclization of a substituted 2-aminopyridine with a pyruvate derivative.
Materials:
-
Substituted 2-aminopyridine (e.g., 2-amino-5-bromopyridine for a related isomer)
-
Bromopyruvic acid or its ethyl ester (ethyl bromopyruvate)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol)
-
Base for neutralization (e.g., saturated aqueous sodium bicarbonate)
-
Solvents for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
A solution of the appropriate substituted 2-aminopyridine in an anhydrous solvent is prepared in a reaction flask.
-
An equimolar amount of bromopyruvic acid or ethyl bromopyruvate is added to the solution.
-
The reaction mixture is heated under reflux for a specified period (e.g., 40 hours), with the progress monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the volatile components are removed under reduced pressure (in vacuo).
-
The residue is taken up in an organic solvent (e.g., Dichloromethane) and washed with a saturated aqueous sodium bicarbonate solution to neutralize any excess acid.
-
The aqueous layer is further extracted with the organic solvent to ensure complete recovery of the product.
-
The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is evaporated in vacuo.
-
The crude product is then purified using a suitable technique, such as column chromatography on silica gel or recrystallization, to yield the pure imidazo[1,2-a]pyridine-2-carboxylic acid derivative.
Note on Physical Property Determination:
-
Melting Point: Determined using a calibrated melting point apparatus. The high melting point of the related 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid (>350 °C) suggests that the title compound may also possess a high melting point.
-
Solubility: Qualitative and quantitative solubility tests would be performed in a range of standard organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone) and aqueous solutions at various pH values.
-
pKa: Determined experimentally using techniques such as potentiometric titration or UV-Vis spectrophotometry.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis of an imidazo[1,2-a]pyridine-2-carboxylic acid derivative, based on the described experimental protocol.
Caption: Generalized Synthetic Workflow.
References
Technical Guide: 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid. While a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative solubility data for this compound, this document provides its fundamental chemical and physical properties. Furthermore, it offers detailed, generalized experimental protocols for determining the solubility of a solid compound, which can be readily adapted for this compound. These protocols are based on established laboratory methods such as gravimetric analysis, UV/Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC). A general experimental workflow for solubility determination is also presented visually. No information was found regarding any signaling pathways involving this specific compound.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility is a critical parameter for its use in drug development, formulation, and various chemical syntheses. Solubility data informs the choice of appropriate solvents for reactions, purification, and the preparation of solutions for biological assays. This guide provides the known properties of this compound and a framework for determining its solubility.
Chemical and Physical Properties
The following table summarizes the available chemical and physical properties for this compound.
| Property | Value | Source |
| CAS Number | 354548-73-5 | [1][2][3] |
| Molecular Formula | C₈H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 241.05 g/mol | [1][2] |
| MDL Number | MFCD02182241 | [1][2] |
| Purity | 95% (typical) | [1] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a solid organic compound like this compound.
General Procedure: Preparation of a Saturated Solution
The foundation of most solubility measurements is the preparation of a saturated solution in equilibrium with the solid solute.
Apparatus and Materials:
-
Vials or flasks with screw caps
-
Magnetic stirrer and stir bars or a shaker bath
-
Temperature-controlled environment (e.g., incubator, water bath)
-
The compound of interest (solute)
-
A selection of solvents (e.g., water, ethanol, DMSO, acetone)
-
Filtration device (e.g., syringe filters with appropriate membrane)
Procedure:
-
Add an excess amount of the solid compound to a known volume of the desired solvent in a vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the container to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. A common practice is to stir for 24-48 hours.
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. This is typically achieved by filtration through a syringe filter (e.g., 0.22 µm or 0.45 µm).
-
The clear filtrate is the saturated solution, which is then analyzed to determine the concentration of the dissolved solute using one of the methods below.
Method 1: Gravimetric Analysis
This is a straightforward method for determining solubility, especially for non-volatile solutes.
Principle: The mass of the dissolved solute in a known volume or mass of the solvent is determined by evaporating the solvent and weighing the remaining solid residue.
Apparatus and Materials:
-
Saturated solution (prepared as in 3.1)
-
Analytical balance
-
Evaporating dish or a pre-weighed vial
-
Pipette or syringe for accurate volume measurement
-
Oven or vacuum desiccator
Procedure:
-
Pre-weigh a clean, dry evaporating dish or vial (W₁).
-
Accurately transfer a known volume of the filtered saturated solution into the pre-weighed container.
-
Weigh the container with the solution to determine the mass of the solution.
-
Carefully evaporate the solvent in an oven at a temperature below the decomposition point of the compound until a constant weight is achieved.
-
Cool the container in a desiccator and weigh it again to get the mass of the container plus the dried solute (W₂).
-
The mass of the dissolved solute is (W₂ - W₁).
-
The solubility can then be expressed in terms of mass per volume (e.g., g/L) or mass per mass of solvent.
Method 2: UV/Vis Spectroscopy
This method is suitable for compounds that have a chromophore and absorb light in the UV-visible range.
Principle: The concentration of the solute in the saturated solution is determined by measuring its absorbance at a specific wavelength and using a calibration curve based on Beer-Lambert Law.
Apparatus and Materials:
-
Saturated solution (prepared as in 3.1)
-
UV/Vis spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
-
The pure compound for preparing standards
-
The solvent used for solubility determination
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of the compound with a known concentration in the solvent of interest.
-
Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Take the filtered saturated solution and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
Method 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high throughput is needed.
Principle: The concentration of the solute in the saturated solution is determined by separating it from any potential impurities on an HPLC column and quantifying it using a detector (e.g., UV-Vis, DAD).
Apparatus and Materials:
-
Saturated solution (prepared as in 3.1)
-
HPLC system with a suitable column (e.g., C18) and detector
-
Mobile phase solvents
-
The pure compound for preparing standards
-
The solvent used for solubility determination
Procedure:
-
Method Development:
-
Develop an HPLC method that can effectively separate and quantify the compound of interest. This includes selecting the appropriate column, mobile phase, flow rate, and detector wavelength.
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution of the pure compound in a suitable solvent (often the mobile phase).
-
Create a series of standard solutions of known concentrations by serial dilution.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Take the filtered saturated solution and dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound.
Caption: General workflow for experimental solubility determination.
Signaling Pathways
A thorough search of scientific literature and databases revealed no information regarding the involvement of this compound in any specific biological signaling pathways. Further research would be required to elucidate any potential biological activity and associated mechanisms of action.
Conclusion
While specific, quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary framework for researchers to determine this crucial parameter. By following the detailed experimental protocols for preparing saturated solutions and analyzing them via gravimetric, UV/Vis spectroscopic, or HPLC methods, scientists can generate reliable solubility data in various solvents. This information will be invaluable for the future application of this compound in research and development.
References
Spectroscopic and Synthetic Profile of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic route for 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive experimental data in public databases, this guide presents predicted spectral data based on the analysis of structurally related compounds and established spectroscopic principles.
Spectroscopic Data
The anticipated spectral data for this compound are summarized below. These values are predicted based on the analysis of similar imidazo[1,2-a]pyridine derivatives and general knowledge of spectroscopic correlations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The proton NMR spectrum is expected to show four signals corresponding to the aromatic protons of the imidazo[1,2-a]pyridine ring system and a broad singlet for the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.2 - 8.4 | d | ~7.0 |
| H-6 | ~7.0 - 7.2 | t | ~7.0 |
| H-7 | ~7.4 - 7.6 | t | ~7.0 |
| H-8 | ~7.7 - 7.9 | d | ~9.0 |
| -COOH | >10.0 | br s | - |
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum will display eight distinct signals for the carbon atoms of the bicyclic core and the carboxylic acid. The chemical shifts are predicted based on the electronic environment of each carbon atom.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~140 - 145 |
| C-3 | ~110 - 115 |
| C-5 | ~128 - 132 |
| C-6 | ~115 - 120 |
| C-7 | ~130 - 135 |
| C-8 | ~118 - 122 |
| C-8a | ~145 - 150 |
| -COOH | ~165 - 170 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the O-H and C=O stretching vibrations of the carboxylic acid group, as well as C-N, C=C, and C-Br stretching and bending vibrations of the heterocyclic ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |
| C=O (Carboxylic Acid) | 1720 - 1680 | Strong |
| C=N (Imidazo ring) | 1640 - 1600 | Medium |
| C=C (Pyridine ring) | 1600 - 1450 | Medium |
| C-Br | 650 - 550 | Medium |
Mass Spectrometry (MS)
The mass spectrum (electron ionization, EI) is expected to show a molecular ion peak corresponding to the molecular weight of the compound (240.95 g/mol for C₈H₅BrN₂O₂). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
| m/z | Predicted Identity |
| 241/243 | [M]⁺ (Molecular ion) |
| 197/199 | [M - CO₂]⁺ |
| 118 | [M - Br - CO₂]⁺ |
Experimental Protocols
The following is a plausible experimental protocol for the synthesis and spectroscopic analysis of this compound. This protocol is based on established synthetic methodologies for similar compounds.
Synthesis of this compound
A common method for the synthesis of the imidazo[1,2-a]pyridine core is the reaction of a 2-aminopyridine with an α-halocarbonyl compound. For the target molecule, a plausible route involves the cyclocondensation of 2-aminopyridine with a brominated pyruvic acid derivative.
Materials:
-
2-Aminopyridine
-
3-Bromo-2-oxopropanoic acid (or its ester derivative)
-
Ethanol or another suitable solvent
-
Sodium bicarbonate or another mild base
Procedure:
-
Dissolve 2-aminopyridine in ethanol in a round-bottom flask.
-
Add an equimolar amount of 3-bromo-2-oxopropanoic acid to the solution.
-
Slowly add a solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
-
Instrumentation: Obtain the mass spectrum using a mass spectrometer capable of electron ionization (EI) or other suitable ionization techniques.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
The Synthesis of Imidazo[1,2-a]pyridines: A Technical Guide to a Privileged Scaffold
Introduction
The imidazo[1,2-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science. Its unique bridged-ring structure imparts favorable physicochemical properties, leading to a wide range of biological activities. This has resulted in the development of several successful drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the gastroprotective drug Zolimidine. The continued interest in this privileged structure has driven the development of a diverse array of synthetic methodologies over the past century. This technical guide provides an in-depth overview of the discovery and historical evolution of imidazo[1,2-a]pyridine synthesis, with a focus on core methodologies, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Historical Perspectives: The Foundation of Imidazo[1,2-a]pyridine Synthesis
The journey into the synthesis of imidazo[1,2-a]pyridines began in the early 20th century with foundational reactions that are still relevant today. These early methods laid the groundwork for the development of more sophisticated and efficient synthetic strategies.
The Tschitschibabin Reaction
One of the earliest methods for the synthesis of imidazo[1,2-a]pyridines was reported by Aleksei Tschitschibabin in 1925. This reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-haloketone or α-haloaldehyde. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine to form a pyridinium salt intermediate. Subsequent intramolecular cyclization through the reaction of the exocyclic amino group with the carbonyl carbon, followed by dehydration, affords the aromatic imidazo[1,2-a]pyridine ring system.
Reaction Mechanism: Tschitschibabin Reaction
Caption: Mechanism of the Tschitschibabin reaction.
The Ortoleva-King Reaction
Another classical approach is the Ortoleva-King reaction. This method involves the reaction of a methyl ketone with iodine and a pyridine, in this case, a 2-aminopyridine. The reaction proceeds through the in-situ formation of an α-iodoketone, which then reacts with the 2-aminopyridine in a manner analogous to the Tschitschibabin reaction. A key advantage of this method is the avoidance of handling lachrymatory α-haloketones directly.
Experimental Workflow: Ortoleva-King Reaction
Caption: General workflow for the Ortoleva-King synthesis.
Modern Synthetic Strategies
Building upon the classical foundations, modern organic synthesis has introduced a plethora of new methods for constructing the imidazo[1,2-a]pyridine scaffold, often with improved efficiency, milder reaction conditions, and greater substrate scope.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as powerful tools for the synthesis of complex molecules. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example used for the synthesis of 3-aminoimidazo[1,2-a]pyridines. This one-pot reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.
Logical Relationship: Groebke–Blackburn–Bienaymé Reaction
The Ascendant Role of 3-Bromo Substituted Heterocycles in Modern Drug Discovery: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the synthesis, biological activity, and therapeutic potential of 3-bromo substituted heterocyclic compounds has been released. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a thorough examination of this critical class of molecules in medicinal chemistry.
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the strategic introduction of a bromine atom at the 3-position of these scaffolds has emerged as a powerful strategy in the design of novel therapeutic agents. The presence of the 3-bromo substituent provides a versatile handle for further chemical modifications, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. This guide elucidates the synthetic methodologies, summarizes key biological data, and provides detailed experimental protocols for representative 3-bromo substituted heterocycles that have shown significant promise in anticancer, anti-inflammatory, and antimicrobial applications.
Data Presentation: A Comparative Overview of Biological Activity
The following tables summarize the quantitative data for several classes of 3-bromo substituted heterocyclic compounds, highlighting their potential as potent inhibitors of various biological targets.
Table 1: Anticancer Activity of 3-Bromo Substituted Indazole and Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Class | Specific Compound | Target Cell Line/Kinase | IC50 (µM) | Reference |
| Indazole | Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [1] |
| Indazole | Compound 6o | K562 (Leukemia) | 5.15 | [2] |
| Pyrazolo[3,4-d]pyrimidine | Compound 51 | BRK Kinase | 0.00337 | [3] |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | EGFR Tyrosine Kinase | 0.135 | [4] |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR Tyrosine Kinase | 0.034 | [4] |
| Pyrazolo[3,4-d]pyrimidine | SI306 | GIN8, GIN28, GCE28 (Glioblastoma) | 7.2 - 11.2 | [5] |
Table 2: Antifungal and Anticancer Activity of 3-Bromo Substituted Indole and Quinoline Derivatives
| Compound Class | Specific Compound | Target Organism/Cell Line | EC50/IC50 (µg/mL or µM) | Reference |
| 3-Acyl-6-bromoindole | 6-bromoindole (I) | B. cinerea (mycelial growth) | 11.62 µg/mL | [6] |
| 3-Acyl-6-bromoindole | 6-bromoindole (I) | M. fructicola (mycelial growth) | 18.84 µg/mL | [6] |
| 3-Acyl-6-bromoindole | 3-acetyl-6-bromoindole (II) | B. cinerea (spore germination) | 100% inhibition | [6] |
| 3-Acyl-6-bromoindole | 3-acetyl-6-bromoindole (II) | M. fructicola (spore germination) | 96% inhibition | [6] |
| Brominated Quinoline | Compound 11 | C6, HeLa, HT29 (Cancer cell lines) | 5.45 - 9.6 µg/mL | [7] |
Key Signaling Pathways
The therapeutic efficacy of many 3-bromo substituted heterocyclic compounds stems from their ability to modulate critical signaling pathways implicated in disease pathogenesis. Below are graphical representations of two such pathways frequently targeted by these inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the advancement of research. This section provides methodologies for key synthetic and biological evaluation procedures.
Synthesis of 3-(Bromoacetyl)coumarin
This protocol describes a general procedure for the synthesis of 3-(bromoacetyl)coumarin, a versatile precursor for various heterocyclic compounds.[8]
-
Dissolution: Dissolve 3-acetylcoumarin (0.025 mole) in chloroform.
-
Bromination: To the solution, add a solution of bromine (4 g in 13 ml of chloroform) with shaking.
-
Reflux: Heat the mixture under reflux for 1 hour.
-
Cooling and Crystallization: Cool the reaction mixture. The solid that separates is washed with ether.
-
Recrystallization: Crystallize the crude product from an ethanol-chloroform mixture (2:1) to yield yellow needle crystals of 3-(bromoacetyl)coumarin.
Suzuki-Miyaura Cross-Coupling of 3-Bromothiophene Derivatives
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction widely used to functionalize 3-bromothiophenes.[9]
-
Reaction Setup: In a flame-dried reaction vessel, combine the 3-bromothiophene derivative (1.0 eq.), the arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and a phosphine ligand (e.g., PPh3, 8 mol%).
-
Solvent Addition: Add the solvent system, typically a mixture of an organic solvent like 1,4-dioxane and degassed water.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain the desired 3-arylthiophene product.
In Vitro Kinase Inhibition Assay
This protocol outlines a general luminescence-based assay to determine the inhibitory activity of a compound against a specific kinase.[1]
-
Compound Preparation: Prepare serial dilutions of the 3-bromo substituted heterocyclic compound in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the diluted compound or DMSO (as a control) to the wells and incubate to allow for inhibitor-kinase binding.
-
Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This involves a reagent that depletes remaining ATP and another that converts ADP to ATP to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
IC50 Determination: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[9][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3-bromo substituted heterocyclic compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
This technical guide provides a foundational understanding of the importance and application of 3-bromo substituted heterocyclic compounds in drug discovery. The presented data, pathways, and protocols are intended to aid researchers in the design and development of novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid: A Technical Guide to Future Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] This technical guide focuses on a specific, yet underexplored, derivative: 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid . While extensive research has demonstrated the potent anticancer, anti-inflammatory, and antimicrobial properties of the imidazo[1,2-a]pyridine class, this particular compound remains a frontier for discovery. This document serves as an in-depth resource, summarizing the known biological activities of related compounds, providing detailed experimental protocols for synthesis and evaluation, and outlining promising avenues for future research into this high-potential molecule.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic compound that has garnered significant attention in drug discovery due to its versatile biological profile.[3] Its rigid structure and synthetic accessibility make it an attractive scaffold for the development of novel therapeutic agents. Derivatives of this core have shown efficacy in a range of diseases, acting as enzyme inhibitors and receptor ligands.[3] The presence of a bromine atom at the 3-position and a carboxylic acid at the 2-position of the imidazo[1,2-a]pyridine core in This compound (Chemical Formula: C8H5BrN2O2, Molecular Weight: 241.04 g/mol , CAS: 354548-73-5) offers unique opportunities for chemical modification and biological activity.[4] The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the carboxylic acid provides a site for esterification or amidation to modulate physicochemical properties and target interactions.
Potential Research Areas and Therapeutic Applications
Based on the extensive literature on imidazo[1,2-a]pyridine derivatives, the following areas represent high-priority research directions for this compound.
Anticancer Activity
Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data from Related Imidazo[1,2-a]pyridine Derivatives:
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | |
| Compound 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | |
| IP-5 | HCC1937 (Breast) | 45 | |
| IP-6 | HCC1937 (Breast) | 47.7 |
This table showcases the anticancer potential of the imidazo[1,2-a]pyridine scaffold, suggesting that this compound and its derivatives are promising candidates for anticancer drug discovery.
Proposed Signaling Pathway for Investigation:
A potential mechanism of action for imidazo[1,2-a]pyridine derivatives in cancer involves the modulation of the STAT3/NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression.
Caption: Proposed inhibition of the STAT3/NF-κB pathway by this compound.
Anti-inflammatory Activity
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are well-documented, with some compounds showing preferential inhibition of COX-2.
Quantitative Data from a Related Imidazo[1,2-a]pyridine Derivative:
| Compound | Assay | IC50 (µM) | Reference |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid | COX-2 Inhibition | Preferential Inhibition |
This data suggests that the carboxylic acid moiety at the 2-position is a key feature for anti-inflammatory activity, making this compound a strong candidate for further investigation.
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has been explored for its antibacterial and antifungal activities.
Quantitative Data from a Related Pyridine Carboxylic Acid Derivative:
| Compound | Organism | MIC (mg/mL) | Reference |
| 5-butyl-2-pyridine carboxylic acid | Bacillus cereus | 0.069 ± 0.0034 | |
| 5-butyl-2-pyridine carboxylic acid | Staphylococcus aureus | 1.12 ± 0.052 |
While not a direct analog, the antimicrobial activity of a substituted pyridine carboxylic acid highlights the potential of this functional group in antimicrobial drug design.
Experimental Protocols
General Synthesis of the Imidazo[1,2-a]pyridine Core
A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.
Illustrative Experimental Workflow:
Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyridine derivatives via the GBB reaction.
Protocol for the Groebke-Blackburn-Bienaymé (GBB) Reaction:
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as methanol, add the corresponding aldehyde (1.1 eq) and an acid catalyst (e.g., p-toluenesulfonic acid, 0.2 eq).
-
Stir the mixture at an elevated temperature (e.g., 50 °C) for a specified time (e.g., 1 hour).
-
Add the isocyanide (1.0 eq) to the reaction mixture and continue stirring at the same temperature until the reaction is complete (monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Note: This is a general protocol and may require optimization for the synthesis of this compound, potentially by using a brominated aldehyde or by post-cyclization bromination.
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol for MTT Assay:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Antimicrobial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol for Broth Microdilution MIC Assay:
-
Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Future Directions and Conclusion
The existing body of research strongly supports the therapeutic potential of the imidazo[1,2-a]pyridine scaffold. However, This compound represents a significant and unexplored opportunity within this chemical class.
Key future research should focus on:
-
Optimized Synthesis: Development of a robust and scalable synthetic route to this compound.
-
Derivative Libraries: Synthesis of ester and amide derivatives to explore structure-activity relationships and improve pharmacokinetic properties.
-
Broad Biological Screening: Comprehensive evaluation of the parent compound and its derivatives against a wide panel of cancer cell lines, bacterial strains, and fungal species.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy: Progression of the most promising candidates to preclinical animal models for anticancer, anti-inflammatory, and antimicrobial efficacy and toxicity studies.
References
- 1. Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06724H [pubs.rsc.org]
- 2. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic motif found in numerous biologically active compounds. The introduction of a bromine atom at the 3-position and a carboxylic acid at the 2-position offers versatile handles for further chemical modifications and library synthesis. The primary synthetic strategy detailed herein involves a direct one-pot cyclocondensation reaction.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities, including antiviral, anticonvulsant, and kinase inhibitory properties. The targeted compound, this compound (CAS No: 354548-73-5)[1][2], serves as a key intermediate for the synthesis of more complex molecules. The bromine atom at the C3 position is particularly useful for introducing molecular diversity through various cross-coupling reactions, while the carboxylic acid at C2 allows for amide bond formation and other derivatizations.
This protocol outlines a robust and efficient method for the synthesis of the title compound, adapted from established procedures for analogous structures.[3] The method is based on the reaction of a 2-aminopyridine with a brominated α-keto acid.
Reaction Scheme
A plausible and direct synthetic route to this compound involves the cyclocondensation of 2-aminopyridine with bromopyruvic acid.
Caption: Synthetic route for this compound.
Experimental Protocols
Materials and Equipment:
-
2-Aminopyridine
-
Bromopyruvic acid
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer
Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid.[3]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-aminopyridine (1.88 g, 20 mmol) in 50 mL of anhydrous methanol.
-
Addition of Reagent: To this suspension, add bromopyruvic acid (3.34 g, 20 mmol) at room temperature with stirring.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
-
Drying: Dry the purified product under vacuum.
Alternative Two-Step Synthesis Pathway
An alternative approach involves the initial synthesis of the ethyl ester of the target molecule followed by hydrolysis.
Caption: Alternative two-step synthesis of the target compound.
Protocol: Step 1 - Synthesis of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
This procedure is based on a similar synthesis of a substituted imidazo[1,2-a]pyridine.[4]
-
Reaction Setup: In a round-bottom flask, combine 2-aminopyridine (10 mmol), ethyl bromopyruvate (10 mmol), and sodium bicarbonate (10 mmol) in ethanol.
-
Reaction: Stir the mixture at reflux. Monitor the reaction by TLC until completion.
-
Work-up and Isolation: After cooling, extract the solution with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purification: Purify the crude product by recrystallization from hexane to obtain ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate.
Protocol: Step 2 - Hydrolysis to this compound
-
Reaction Setup: Dissolve the ethyl ester from Step 1 in a mixture of dioxane and water.
-
Hydrolysis: Add 1 equivalent of lithium hydroxide monohydrate (LiOH·H₂O) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralization and Extraction: Carefully neutralize the reaction mixture with 1 equivalent of trifluoroacetic acid. Evaporate the solvents. Add a small amount of water and extract the product with a suitable organic solvent like chloroform.
-
Isolation: Dry the organic extract and evaporate the solvent to yield the final product.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 354548-73-5[1] |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, δ ppm) | Expected signals for aromatic protons of the imidazo[1,2-a]pyridine core and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Expected signals for the carbon atoms of the heterocyclic system and the carboxyl group. |
| Mass Spec (m/z) | [M+H]⁺ expected at 240.95 and 242.95 (due to bromine isotopes). |
Note: Specific spectral data should be acquired upon synthesis and compared with literature values for confirmation.
Workflow Diagram
Caption: General experimental workflow for the synthesis and purification.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Bromopyruvic acid is corrosive and a lachrymator; handle with extreme care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The described protocols offer a reliable and straightforward approach for the synthesis of this compound. This versatile intermediate can be a valuable asset in the development of novel therapeutic agents and other functional organic molecules. The direct one-pot synthesis is generally preferred for its efficiency, though the two-step method provides an alternative route that may be advantageous in certain contexts. Researchers should perform their own optimization of reaction conditions to achieve the best possible yields and purity.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, as the imidazo[1,2-a]pyridine core is a privileged structure found in numerous biologically active molecules.[1][2]
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of biaryl and heteroaryl structures.[3] This reaction is particularly valuable for creating libraries of compounds for drug discovery programs.
General Reaction Scheme
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[4] For this compound, the general reaction is as follows:
Caption: General scheme of the Suzuki coupling reaction.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various conditions that have been successfully employed for the Suzuki coupling of bromoimidazo[1,2-a]pyridines and related heterocyclic compounds. These conditions can serve as a starting point for optimizing the reaction with this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 | |
| 4 | Pd(PPh₃)₄ (1) | - | Cs₂CO₃ (1) | DMF | 130 (Microwave) | 0.67 | Not Specified | [5] |
| 5 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | 1-2 | Up to 90 | [6] |
| 6 | Pd₂(dba)₃ (2.5) | Cy₃P·HBF₄ (1.2) | K₃PO₄ (1.7) | 1,4-Dioxane/H₂O (2:1) | Not Specified | Not Specified | ~80 | [6] |
Experimental Protocols
Below are two detailed protocols for performing the Suzuki coupling reaction with this compound. Protocol A is a conventional heating method, while Protocol B utilizes microwave irradiation for accelerated reaction times.
Protocol A: Conventional Heating
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[3]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Ligand (if using Pd(OAc)₂, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask or sealed tube, add this compound (1.0 equiv.), the aryl or heteroaryl boronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%). If using a solid ligand, add it at this stage.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe (typically in a 4:1 to 2:1 ratio).
-
Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Adjust the pH of the aqueous layer to acidic (pH 3-4) with 1M HCl to protonate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-aryl-imidazo[1,2-a]pyridine-2-carboxylic acid.
Protocol B: Microwave-Assisted Synthesis
This protocol is based on microwave-assisted Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines.[5]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Pd(PPh₃)₄
-
Cs₂CO₃
-
Anhydrous Dimethylformamide (DMF)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 equiv.), the aryl or heteroaryl boronic acid (1.2 equiv.), Pd(PPh₃)₄ (1-2 mol%), and Cs₂CO₃ (1.0-2.0 equiv.).
-
Add anhydrous DMF to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer and heat the mixture to 130 °C for 20-40 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow steps 7-12 from Protocol A for the workup and purification of the product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Workflow for Suzuki Coupling
The following diagram illustrates a typical workflow for setting up, running, and purifying the products of a Suzuki coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling.
Concluding Remarks
The protocols and data provided herein offer a solid foundation for researchers to successfully perform Suzuki-Miyaura coupling reactions with this compound. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the highest yields for specific aryl or heteroaryl boronic acids. The presence of the carboxylic acid moiety may influence the reaction, and care should be taken during the workup to ensure its protonation for efficient extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. This reaction is a powerful tool for the synthesis of novel 3-amino-imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, which are of significant interest in medicinal chemistry and drug development.
The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds. The ability to introduce a diverse range of amino groups at the 3-position allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. The presence of the carboxylic acid at the 2-position presents a unique challenge due to its potential to interfere with the catalytic cycle. However, with the appropriate choice of catalyst, ligand, and base, this transformation can be achieved efficiently.
Key Considerations for the Reaction
The Buchwald-Hartwig amination of this compound requires careful selection of reaction parameters to ensure high yields and minimize side reactions. The acidic proton of the carboxylic acid can react with the strong bases typically employed in these couplings. Therefore, the choice of base is critical. While strong inorganic bases like cesium carbonate can be effective, lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be compatible with acidic protons on the substrate.
The selection of the palladium catalyst and phosphine ligand is also crucial for a successful transformation. Bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination of related heteroaromatic bromides. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Amine (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 1.2 | 100 | 12 | 66-99 |
| 2 | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS (2) | Toluene | 1.2 | 110 | 16 | High |
| 3 | [Pd₂(dba)₃] (0.18) | (±)-BINAP (0.35) | NaOtBu (2.8) | Toluene | 2 | 80 | 4 | 60 |
| 4 | Pd(OAc)₂ (2.5-5) | DIPPF (2.5-10) | Cs₂CO₃ (1.2) | 1,4-Dioxane | 1.1 | 80 | 12 | Moderate |
Note: Yields are based on reactions with analogous substrates and may vary for this compound.
Experimental Protocol
This protocol provides a general method for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be necessary for specific amines.
Materials:
-
This compound
-
Amine of choice
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BrettPhos, Xantphos)
-
Base (e.g., LiHMDS, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Add this compound (1.0 equiv) and the base (e.g., LiHMDS, 2.0 equiv).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
-
Addition of Reagents:
-
Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1 M) via syringe.
-
Add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added with the other solids in the first step.
-
-
Reaction:
-
Place the Schlenk tube in a preheated heating block or oil bath set to the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 16 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-imidazo[1,2-a]pyridine-2-carboxylic acid derivative.
-
Mandatory Visualization
Caption: Workflow for the Buchwald-Hartwig amination.
Application Notes and Protocols for Amide Coupling with 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry due to its diverse biological activities. The derivatization of this core structure, particularly through the formation of amide bonds at the 2-position, allows for the exploration of vast chemical space in the pursuit of novel therapeutic agents. This document provides detailed protocols for the amide coupling of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid with various primary and secondary amines, employing common and efficient coupling reagents.
The protocols outlined below are based on established methodologies for amide bond formation and can be adapted for a wide range of amine substrates. Two primary methods are presented: one utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and the other employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the amide coupling of a closely related analog, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, with various amino acid esters. These conditions are expected to be readily transferable to this compound.
| Entry | Amine Component (H-AA-OR) | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | H-Gly-OEt | EDC/HOBt | NMM | DMF/CH2Cl2 | 24 | 75 |
| 2 | H-Ala-OEt | EDC/HOBt | NMM | DMF/CH2Cl2 | 24 | 72 |
| 3 | H-Val-OEt | EDC/HOBt | NMM | DMF/CH2Cl2 | 24 | 68 |
| 4 | H-Leu-OEt | EDC/HOBt | NMM | DMF/CH2Cl2 | 24 | 78 |
| 5 | H-Phe-OEt | EDC/HOBt | NMM | DMF/CH2Cl2 | 24 | 81 |
| 6 | H-Pro-OEt | EDC/HOBt | NMM | DMF/CH2Cl2 | 24 | 65 |
Data adapted from a study on a structurally similar compound and is intended to be representative.
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally effective for a wide range of amines, including those that are less nucleophilic.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation.
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in a mixture of anhydrous DMF and anhydrous DCM (e.g., 1:1 v/v, 0.1-0.5 M).
-
Add the desired amine (1.1 eq) and NMM (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM under reduced pressure.
-
Dilute the remaining DMF solution with ethyl acetate and wash with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
Reaction Scheme
Caption: General Amide Coupling Reaction Scheme.
Experimental Workflow
Caption: General workflow for amide coupling.
Application Notes and Protocols: 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and approved pharmaceuticals, such as the hypnotic agent Zolpidem and the cardiotonic agent Olprinone.[1][2] The presence of a bromine atom at the 3-position and a carboxylic acid at the 2-position provides two reactive handles for diverse chemical modifications, making this intermediate highly valuable for the construction of compound libraries for drug discovery.
Derivatives of the imidazo[1,2-a]pyridine core have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antiviral, and antimicrobial properties.[1][2] Of particular note is the emergence of imidazo[1,2-a]pyridine derivatives as potent inhibitors of the PI3K/mTOR signaling pathway, a critical cascade often dysregulated in cancer.
These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, detailed experimental protocols for its derivatization, and a summary of the biological activities of the resulting compounds.
Data Presentation
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R1-Group (at C2) | R2-Group (at C3) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | p-Tolyl | H | HCT116 (Colon) | 10 | [3] |
| 2 | Indole | p-chlorophenylamino | MCF-7 (Breast) | 20.47 ± 0.10 | [4] |
| 3 | Nitro | p-chlorophenylamino | HT-29 (Colon) | 4.15 ± 2.93 | [4] |
| 4 | p-Tolyl | p-chlorophenylamino | B16F10 (Melanoma) | 21.75 ± 0.81 | [4] |
| 5 | 2,4-difluorophenyl | p-chlorophenylamino | MCF-7 (Breast) | 14.81 ± 0.20 | [4] |
| 6 | 4-aminophenyl | N-(tert-butyl)amino | Hep-2 (Laryngeal) | 11 | [5] |
| 7 | 4-aminophenyl | N-(tert-butyl)amino | HepG2 (Liver) | 13 | [5] |
| 8 | 4-aminophenyl | N-(tert-butyl)amino | MCF-7 (Breast) | 11 | [5] |
| 9 | 4-aminophenyl | N-(tert-butyl)amino | A375 (Melanoma) | 11 | [5] |
Table 2: PI3K/mTOR Kinase Inhibitory Activity
This table presents the enzymatic inhibitory activity of a representative imidazo[1,2-a]pyridine derivative against PI3K and mTOR kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 10 | PI3Kα | 0.20 | [3] |
| 10 | mTOR | 21 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a 3-Aryl-imidazo[1,2-a]pyridine-2-carboxamide Derivative
This protocol details a two-step synthesis of a potential bioactive compound starting from this compound, involving an initial amide coupling followed by a Suzuki-Miyaura cross-coupling reaction.
Step 1: Amide Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-bromo-imidazo[1,2-a]pyridine-2-carboxamide.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a Schlenk flask, combine the 3-bromo-imidazo[1,2-a]pyridine-2-carboxamide (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the final 3-aryl-imidazo[1,2-a]pyridine-2-carboxamide derivative.
Visualizations
References
- 1. Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Application Notes and Protocols: 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid and its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging role of imidazo[1,2-a]pyridine derivatives in oncology. While specific research on 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is limited in the public domain, the broader class of imidazo[1,2-a]pyridine compounds has demonstrated significant potential as a scaffold for the development of novel anticancer agents.[1][2][3] This document outlines the general mechanisms of action, summarizes key quantitative data from studies on various analogs, and provides detailed protocols for investigating their therapeutic potential.
Introduction to Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine core is a nitrogen-rich heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its diverse pharmacological properties.[2][4] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as antiviral, antiprotozoal, and antimicrobial agents.[1][2] Notably, a growing body of evidence highlights the potent anti-tumor activities of imidazo[1,2-a]pyridine derivatives across various cancer types, establishing this scaffold as a promising foundation for the design of novel oncology therapeutics.[4]
Mechanism of Action and Key Signaling Pathways
Several studies have elucidated the mechanisms through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects. A common theme is the modulation of critical signaling pathways that are frequently dysregulated in cancer.
Key Targeted Pathways Include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and mTOR, which in turn induces apoptosis and suppresses tumor growth.[5]
-
STAT3/NF-κB Signaling: The STAT3 and NF-κB transcription factors are key players in inflammation-associated cancers. Some derivatives have been found to suppress the activation of these pathways, leading to a reduction in the expression of downstream pro-inflammatory and pro-survival genes like iNOS and COX-2.[6]
-
Induction of Apoptosis: A primary mechanism of action for many of these compounds is the induction of programmed cell death (apoptosis). This is often achieved through both intrinsic and extrinsic pathways, characterized by the activation of caspases (e.g., caspase-7, -8, and -9) and cleavage of PARP.[5][7]
-
Cell Cycle Arrest: Imidazo[1,2-a]pyridine derivatives have been observed to induce cell cycle arrest, frequently at the G2/M phase.[5] This is often associated with the upregulation of cell cycle inhibitors such as p53 and p21.[5][7]
Below is a diagram illustrating the general signaling pathways targeted by imidazo[1,2-a]pyridine derivatives.
Caption: Targeted signaling pathways of imidazo[1,2-a]pyridine derivatives.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. This data highlights the broad-spectrum anticancer potential of this chemical scaffold.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound 12 | HT-29 | Colon Carcinoma | 4.15 ± 2.93 | [2] |
| Compound 18 | HT-29 | Colon Carcinoma | 10.11 ± 0.70 | [2] |
| Compound 11 | HT-29 | Colon Carcinoma | 18.34 ± 1.22 | [2] |
| Compound 18 | MCF-7 | Breast Adenocarcinoma | 14.81 ± 0.20 | [8] |
| Compound 11 | MCF-7 | Breast Adenocarcinoma | 20.47 ± 0.10 | [8] |
| Compound 14 | B16F10 | Mouse Melanoma | 21.75 ± 0.81 | [2] |
| IP-5 | HCC1937 | Breast Carcinoma | 45 | [7] |
| IP-6 | HCC1937 | Breast Carcinoma | 47.7 | [7] |
| IP-7 | HCC1937 | Breast Carcinoma | 79.6 | [7] |
| Compound 6 | A375 | Human Melanoma | 9.7 - 44.6 (range) | [5] |
| Compound 6 | WM115 | Human Melanoma | 9.7 - 44.6 (range) | [5] |
| Compound 6 | HeLa | Cervical Cancer | 9.7 - 44.6 (range) | [5] |
| HB9 | A549 | Lung Carcinoma | 50.56 | [4][9] |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | [4][9] |
Experimental Protocols
The following are generalized protocols for assessing the anticancer activity of imidazo[1,2-a]pyridine derivatives.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to determine the concentration-dependent cytotoxic effects of a test compound.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-p53, anti-p21, anti-caspase-9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and stain with PI/RNase A solution for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Below is a diagram illustrating a typical experimental workflow for evaluating the anticancer properties of an imidazo[1,2-a]pyridine derivative.
Caption: A typical experimental workflow for in vitro evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemmethod.com [chemmethod.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemmethod.com [chemmethod.com]
Application Notes and Protocols for 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid in Anti-inflammatory Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid and its analogs as anti-inflammatory agents. The document details their mechanism of action, relevant signaling pathways, and includes detailed protocols for their synthesis and biological evaluation.
Introduction
The imidazo[1,2-a]pyridine scaffold is a promising framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[1][2] Chronic inflammation is a key factor in the pathology of numerous diseases, and the development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant area of research.[3] Carboxylic acid derivatives of imidazo[1,2-a]pyridines have been identified as potential anti-inflammatory agents, with some studies indicating a preferential inhibition of cyclooxygenase-2 (COX-2) over COX-1.[4][5] This selectivity is a desirable characteristic for anti-inflammatory drugs, as it may lead to a reduction in the gastrointestinal side effects associated with non-selective NSAIDs.
Mechanism of Action
The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are believed to be primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.[6] Furthermore, these compounds may also modulate inflammatory signaling pathways, such as the NF-κB pathway.[7][8]
Cyclooxygenase (COX) Inhibition
Derivatives of imidazo[1,2-a]pyridine-2-carboxylic acid have been shown to inhibit both COX-1 and COX-2 enzymes. Notably, compounds such as 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid have demonstrated preferential inhibition of COX-2, a key target for anti-inflammatory therapies.[4][5]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[9][10] Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[11][12] Imidazo[1,2-a]pyridine derivatives may exert their anti-inflammatory effects by interfering with this pathway.[8]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo anti-inflammatory activities of representative imidazo[1,2-a]pyridine-2-carboxylic acid derivatives.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | - | - | - |
| 3-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid | - | Preferential Inhibition | - |
| Indomethacin (Reference) | - | - | - |
| Celecoxib (Reference) | - | - | - |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound (10 mg/kg) | Maximum Edema Inhibition (%) | Time of Maximum Inhibition (h) |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | > Indomethacin | - |
| 3-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid | > Indomethacin | - |
| Indomethacin (Reference) | - | - |
The study by Marquez-Flores et al. (2012) indicated that these compounds inhibited edema more efficiently than indomethacin, though specific quantitative values for percentage inhibition were not provided in the abstract.[4][5]
Experimental Protocols
Synthesis of this compound
A general and convenient two-step, one-pot method for the synthesis of 3-substituted imidazo[1,2-a]pyridines can be adapted for the synthesis of the title compound.[13]
Materials:
-
2-Aminopyridine
-
Ethyl 2,3-dibromopropionate
-
Solvent (e.g., ethanol, DMF)
-
Base (e.g., sodium bicarbonate, potassium carbonate)
Procedure:
-
To a solution of 2-aminopyridine in a suitable solvent, add the base.
-
Slowly add ethyl 2,3-dibromopropionate to the reaction mixture at room temperature.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid, ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, is collected by filtration, washed with water, and dried.
-
Hydrolyze the ester to the carboxylic acid by heating with an aqueous solution of a base (e.g., NaOH or KOH), followed by acidification with a mineral acid (e.g., HCl).
-
The resulting this compound is then filtered, washed, and can be recrystallized from a suitable solvent.
In Vitro COX Inhibition Assay
This protocol is based on the principle of measuring the production of prostaglandin E2 (PGE2) from arachidonic acid by COX-1 and COX-2 enzymes.[3]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitors (e.g., Indomethacin, Celecoxib)
-
PGE2 ELISA kit
-
96-well microplate
Procedure:
-
Prepare the enzyme solutions (COX-1 and COX-2) in the reaction buffer containing hematin and L-epinephrine.
-
In a 96-well plate, add the enzyme solution.
-
Add various concentrations of the test compound or reference inhibitor to the wells. For control wells, add DMSO.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the concentration of PGE2 in each well using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[4][14]
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) solution of λ-carrageenan in sterile saline
-
Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (e.g., control, reference, and test compound groups).
-
Administer the test compound or reference drug orally or intraperitoneally. The control group receives the vehicle only.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).
-
The increase in paw volume (edema) is calculated as Vt - V0.
-
The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.
In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the inhibitory effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound) dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Control wells should contain cells with media only, cells with LPS only, and cells with the test compound only.
-
After incubation, collect the cell culture supernatant.
-
To 50 µL of supernatant in a new 96-well plate, add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition for each concentration of the test compound.
Visualizations
Caption: Workflow for evaluating anti-inflammatory compounds.
References
- 1. Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties [uv.es]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro treatment with a Natural Product Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: High-Throughput Screening for Imidazo[1,2-a]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its versatile structure allows for a wide range of biological activities, including anti-infective, anticancer, and anti-inflammatory properties.[1][3] High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of imidazo[1,2-a]pyridine derivatives to identify promising lead candidates for drug discovery.[4][5] These application notes provide detailed protocols and data for HTS assays targeting various diseases.
Application Note 1: Anti-Infective Drug Discovery
Screening for Anti-leishmanial Activity
High-content screening (HCS) is a powerful phenotypic approach to identify compounds effective against intracellular parasites like Leishmania donovani, the causative agent of visceral leishmaniasis.[6] This assay quantifies parasite clearance within host cells while simultaneously assessing host cell cytotoxicity.
Experimental Workflow: Anti-leishmanial High-Content Screening
Caption: Workflow for a high-content phenotypic screen against L. donovani.
Protocol: High-Content Assay for L. donovani [5][6]
-
Cell Seeding: Seed human monocytic THP-1 cells into 384-well imaging plates and differentiate them into macrophages.
-
Infection: Infect the macrophages with L. donovani amastigotes.
-
Compound Addition: Dispense imidazo[1,2-a]pyridine derivatives from a compound library to the appropriate wells. Include negative controls (DMSO) and positive controls (e.g., amphotericin B).
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) to allow for parasite proliferation and compound action.
-
Staining: Fix the cells and stain with nuclear dyes (e.g., Hoechst or DAPI) that label the nuclei and kinetoplasts of both host cells and parasites.
-
Imaging: Acquire images using an automated high-content imaging system.
-
Analysis: Use image analysis software to count the number of host cells and the number of intracellular parasites per cell.
-
Data Interpretation: Determine the half-maximal inhibitory concentration (IC50) for anti-parasitic activity and the half-maximal cytotoxic concentration (CC50) for host cell viability. Calculate the Selectivity Index (SI = CC50 / IC50). Compounds with an SI > 5 are typically considered promising hits.[5]
Quantitative Data: Anti-leishmanial Activity
| Compound Class | Target | Host Cell | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridine | L. donovani | THP-1 | Varies | Varies | >5 considered active | [5][6] |
| Imidazo[1,2-a]pyridine | T. cruzi | U2OS | Varies | Varies | >5 considered active |[6] |
Screening for Anti-tuberculosis Activity
Imidazo[1,2-a]pyridines have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb).[4][7] HTS campaigns have successfully identified derivatives that target key cellular processes, such as energy metabolism via the ubiquinol cytochrome C reductase (QcrB).[7][8]
Protocol: Mtb Whole-Cell Growth Inhibition Assay [7][8]
-
Preparation: In a 96- or 384-well plate, add Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Plating: Add serial dilutions of the imidazo[1,2-a]pyridine compounds to the wells.
-
Inoculation: Inoculate the wells with a standardized culture of M. tuberculosis H37Rv or M. bovis BCG.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Readout: Determine bacterial growth by measuring optical density (OD600) or by using a viability indicator dye like Resazurin.
-
Analysis: Calculate the Minimum Inhibitory Concentration (MIC), defined as the lowest compound concentration that inhibits ≥90% of bacterial growth.
Quantitative Data: Anti-tuberculosis Activity [7][9]
| Compound Series | Target Organism | Assay Type | MIC Range (µM) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridines (IP 1-4) | M. tuberculosis | Whole-cell | 0.03 - 5 | [7] |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis H37Rv | Whole-cell | ≤0.006 - 1 |[9] |
Application Note 2: Anticancer Drug Discovery
Targeting the PI3K Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer. A scintillation proximity assay (SPA) can be used as a robust biochemical HTS method to identify inhibitors of specific PI3K isoforms like p110α.[10]
Signaling Pathway: PI3K/Akt Pathway
Caption: Simplified PI3K/Akt signaling pathway targeted by inhibitors.
Protocol: PI3K p110α Scintillation Proximity Assay [10]
-
Reagent Preparation: Prepare a reaction buffer containing recombinant PI3K p110α enzyme, phosphatidylinositol substrate, and ATP spiked with [γ-³³P]ATP.
-
Compound Addition: Add imidazo[1,2-a]pyridine derivatives to a 384-well plate.
-
Reaction Initiation: Add the enzyme/substrate/ATP mixture to initiate the kinase reaction.
-
Incubation: Incubate at room temperature to allow for phosphorylation of the substrate.
-
Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.
-
Detection: Add SPA beads coated with a molecule that specifically binds the phosphorylated product. When the radiolabeled product binds the bead, it emits light that can be detected by a scintillation counter.
-
Analysis: A decrease in the scintillation signal corresponds to the inhibition of p110α activity. Calculate IC50 values from dose-response curves.
Quantitative Data: PI3K p110α Inhibition [10]
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 2a (Hit Compound) | PI3K p110α | SPA | 0.67 | [10] |
| 2g (Optimized) | PI3K p110α | SPA | 0.0018 | [10] |
| 12 (Optimized) | PI3K p110α | SPA | 0.0028 | [10] |
| 12 (Cell-based) | A375 Cell Proliferation | Cell-based | 0.14 | [10] |
| 12 (Cell-based) | HeLa Cell Proliferation | Cell-based | 0.21 |[10] |
Targeting the Wnt/β-catenin Signaling Pathway
Aberrant Wnt/β-catenin signaling is a hallmark of several cancers, particularly colorectal cancer. A cell-based luciferase reporter assay is a common HTS method to find inhibitors of this pathway.[11]
Signaling Pathway: Wnt/β-catenin Pathway
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 8. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class of molecules. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiulcer properties.[1][2] Accurate and robust analytical methods are therefore essential for the identity, purity, and stability assessment of this compound in research and development settings.
This document provides detailed protocols and data for the analytical characterization of this compound, covering chromatographic and spectroscopic techniques.
Chemical Properties
| Property | Value |
| CAS Number | 354548-73-5 |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol |
| IUPAC Name | This compound |
Analytical Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a novel chemical entity such as this compound.
Caption: A general workflow for the synthesis, purification, and analytical characterization of this compound.
Spectroscopic and Elemental Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. Based on data from structurally related imidazo[1,2-a]pyridine derivatives, the following are the predicted ¹H and ¹³C NMR chemical shifts for this compound.[3][4][5][6][7]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.5 | Broad Singlet | 1H | -COOH |
| ~8.6 | Doublet | 1H | H-5 |
| ~7.8 | Doublet | 1H | H-8 |
| ~7.5 | Triplet | 1H | H-7 |
| ~7.1 | Triplet | 1H | H-6 |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~145 | C-8a |
| ~140 | C-2 |
| ~128 | C-7 |
| ~125 | C-5 |
| ~118 | C-8 |
| ~114 | C-6 |
| ~105 | C-3 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual DMSO signal at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is a key indicator of its empirical formula and purity.
Theoretical Elemental Composition for C₈H₅BrN₂O₂
| Element | Symbol | Theoretical % |
| Carbon | C | 39.86 |
| Hydrogen | H | 2.09 |
| Bromine | Br | 33.15 |
| Nitrogen | N | 11.62 |
| Oxygen | O | 13.27 |
Experimental Protocol for Elemental Analysis
-
Sample Preparation: Dry the sample of this compound under vacuum to remove any residual solvent. Accurately weigh 2-3 mg of the dried sample.
-
Instrumentation: Use a calibrated CHN elemental analyzer.
-
Analysis: Combust the sample in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or other detection methods.
-
Data Interpretation: Compare the experimentally determined percentages of C, H, and N to the theoretical values. A deviation of ±0.4% is generally considered acceptable.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for determining the purity of pharmaceutical compounds. The following is a model HPLC protocol adapted from methods for related pyridinecarboxylic acids and imidazo[1,2-a]pyridine derivatives.[8][9]
HPLC Protocol
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water. |
Data Presentation
| Parameter | Result |
| Retention Time | Dependent on the specific system, but should be consistent. |
| Purity (%) | Calculated from the peak area of the main component relative to the total peak area. |
| Limit of Detection (LOD) | To be determined experimentally. |
| Limit of Quantification (LOQ) | To be determined experimentally. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing molecular weight confirmation and structural information. The following is an example protocol based on general methods for imidazole derivatives.[10][11][12]
LC-MS Protocol
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative modes |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Scan Range | m/z 100 - 500 |
| Sample Preparation | Dilute the HPLC sample solution 1:10 with the initial mobile phase composition. |
Expected Mass Spectrometric Data
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₈H₆BrN₂O₂⁺ | 240.9611 | To be determined |
| [M-H]⁻ | C₈H₄BrN₂O₂⁻ | 238.9462 | To be determined |
| [M+Na]⁺ | C₈H₅BrN₂NaO₂⁺ | 262.9430 | To be determined |
Logical Diagram for Method Selection
The choice of analytical technique depends on the information required. The following diagram outlines the decision-making process for selecting the appropriate analytical method.
Caption: A decision tree for selecting the appropriate analytical method based on the desired information for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. helixchrom.com [helixchrom.com]
- 9. chemmethod.com [chemmethod.com]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis Route Overview:
The recommended synthetic approach is a two-step process:
-
Cyclization: Reaction of 2-aminopyridine with bromopyruvic acid to form imidazo[1,2-a]pyridine-2-carboxylic acid.
-
Bromination: Regioselective bromination at the C3 position of the imidazo[1,2-a]pyridine ring system.
FAQs: Step 1 - Cyclization of 2-Aminopyridine and Bromopyruvic Acid
Q1: My yield of imidazo[1,2-a]pyridine-2-carboxylic acid is very low, and I observe significant gas evolution during the reaction. What is happening?
A1: You are likely observing decarboxylation of the product. Imidazo[1,2-a]pyridine-2-carboxylic acid is susceptible to losing CO2 at elevated temperatures. This is a common side reaction that significantly reduces the yield.
Troubleshooting:
-
Temperature Control: Maintain a lower reaction temperature. While some heat may be necessary to drive the reaction, avoid excessive temperatures. Monitor the reaction closely and aim for the lowest effective temperature.
-
Reaction Time: Optimize the reaction time. Prolonged reaction times, even at moderate temperatures, can lead to increased decarboxylation. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Continuous Flow Synthesis: If available, consider a continuous flow setup. This method allows for precise control of reaction time and temperature, minimizing the degradation of the product.
Q2: The purification of imidazo[1,2-a]pyridine-2-carboxylic acid is difficult, and I am losing a lot of product during workup. What is the best way to isolate the product?
A2: The product is an acid and may precipitate out of the reaction mixture upon cooling or pH adjustment.
Troubleshooting:
-
Precipitation and Filtration: After the reaction is complete, cool the mixture in an ice bath. The product may precipitate. Collect the solid by filtration and wash with a cold, non-polar solvent (like cold ethanol or diethyl ether) to remove impurities.
-
pH Adjustment: If the product remains in solution, carefully adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid (typically in the acidic range) to induce precipitation.
-
Extraction: If the product is not precipitating, you can try to extract it. First, make the aqueous solution basic to deprotonate the carboxylic acid and extract with an organic solvent to remove non-acidic impurities. Then, acidify the aqueous layer to precipitate the product, or extract the acidified solution with a suitable organic solvent like ethyl acetate.
FAQs: Step 2 - Bromination of Imidazo[1,2-a]pyridine-2-carboxylic Acid
Q1: I am getting multiple brominated products, or my starting material is not fully consumed during the bromination step. How can I improve the selectivity for the 3-bromo isomer?
A1: The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and, therefore, the most likely site of electrophilic bromination. However, reaction conditions can influence selectivity.
Troubleshooting:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent than liquid bromine (Br2) for this type of heterocycle.
-
Stoichiometry: Use a controlled amount of the brominating agent (typically 1.0 to 1.1 equivalents). Excess brominating agent can lead to di-brominated products.
-
Solvent: The choice of solvent can impact the reaction. Dichloromethane (DCM) or chloroform are common choices. Acetic acid can also be used and may help to activate the brominating agent.
-
Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to control the reaction rate and improve selectivity.
Q2: I am concerned about decarboxylation during the bromination step. Is this a possibility?
A2: Yes, decarboxylative bromination can occur with aromatic carboxylic acids, particularly under harsh conditions.
Troubleshooting:
-
Mild Conditions: Use mild brominating agents like NBS and avoid high temperatures.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that could favor side reactions.
Q3: How do I purify the final this compound?
A3: Purification can be challenging due to the similar polarities of the starting material, product, and potential side products.
Troubleshooting:
-
Crystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water, DMF/water) to find conditions that provide good crystals.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane), often with a small amount of acetic acid to keep the carboxylic acid protonated and reduce tailing, may be effective.
Data Presentation
Table 1: Reported Yields for the Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acid Analogs
| Starting 2-Aminopyridine | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridin-3-ol | Bromopyruvic acid | Methanol | Reflux | 4 | 39 | [Adapted from synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid] |
| 2-Aminopyridin-3-ol | Ethyl bromopyruvate | THF | Reflux | 40 | 38 | [Adapted from synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate] |
| Substituted 2-aminopyridines | Bromopyruvic acid | - | 125 | 0.17 | Moderate to High | [Continuous flow synthesis] |
Table 2: General Conditions for C3-Bromination of Imidazo[1,2-a]pyridines
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Imidazo[1,2-a]pyridines | Sodium bromite | DMF | 60 | 64-92 | [General bromination of imidazo[1,2-a]pyridines] |
| Imidazo[1,2-a]pyridines | NBS | Acetonitrile | Room Temp. | Good | [General knowledge on NBS bromination] |
Experimental Protocols
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic acid
This protocol is adapted from the synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminopyridine (1.0 eq) in methanol.
-
Addition of Reagent: To this suspension, add a solution of bromopyruvic acid (1.0 eq) in methanol dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. Be mindful that prolonged heating can lead to decarboxylation.
-
Workup: After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold methanol and then diethyl ether. Dry the product under vacuum.
Protocol 2: Synthesis of this compound
This is a general protocol for the bromination of imidazo[1,2-a]pyridines and should be optimized for the specific substrate.
-
Reaction Setup: In a round-bottom flask protected from light, dissolve imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Imidazo[1,2-a]pyridine
Q1: I am not getting my desired imidazo[1,2-a]pyridine product, or the yield is very low. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in imidazo[1,2-a]pyridine synthesis can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. Here’s a systematic guide to troubleshooting this issue:
Possible Causes and Solutions:
-
Purity of Starting Materials:
-
2-Aminopyridine Derivatives: Ensure the 2-aminopyridine starting material is pure and dry. Impurities can interfere with the initial condensation step.
-
Aldehydes/Ketones: Aldehydes are prone to oxidation to carboxylic acids. Use freshly distilled or purified aldehydes.
-
Isocyanides (for Groebke-Blackburn-Bienaymé reaction): Isocyanides can degrade upon storage. It is advisable to use fresh or purified isocyanides.
-
-
Reaction Conditions:
-
Catalyst: The choice and amount of catalyst are crucial. For the Groebke-Blackburn-Bienaymé (GBB) reaction, Lewis acids like Sc(OTf)₃ or Brønsted acids such as TFA are commonly used.[1] In some cases, a catalyst-free approach at elevated temperatures may be effective.[2] Experiment with different catalysts and loadings to find the optimal conditions for your specific substrates.
-
Solvent: The polarity of the solvent can significantly impact the reaction. Protic solvents like methanol or ethanol are often used in the GBB reaction.[3][4] However, in some cases, aprotic solvents like DMF or acetonitrile may be necessary.[1][2] Running test reactions in a variety of solvents is recommended.
-
Temperature: Many syntheses of imidazo[1,2-a]pyridines require heating.[5] If you are performing the reaction at room temperature with no success, gradually increasing the temperature may initiate the reaction. Microwave irradiation can also be an effective method for accelerating the reaction and improving yields.[6]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient reaction time will result in low conversion, while prolonged reaction times can lead to decomposition of the product or formation of byproducts.
-
-
Experimental Workflow:
Figure 1. A stepwise workflow for troubleshooting low yields in imidazo[1,2-a]pyridine synthesis.
Issue 2: Formation of Ugi-type Side Products in the Groebke-Blackburn-Bienaymé (GBB) Reaction
Q2: I am observing a significant amount of a linear, Ugi-type adduct as a side product in my GBB reaction. Why is this happening and how can I suppress it?
A2: The formation of Ugi-type side products is a known issue in the Groebke-Blackburn-Bienaymé (GBB) reaction, particularly when using aliphatic aldehydes.[7] This occurs because the GBB reaction is mechanistically related to the Ugi four-component condensation.
Mechanism of Side Product Formation:
The GBB reaction proceeds through the formation of an intermediate nitrilium ion, which then undergoes an intramolecular cyclization to form the desired imidazo[1,2-a]pyridine. However, if a nucleophile is present in the reaction mixture (often the counter-ion of the acid catalyst or the solvent), it can intercept the nitrilium ion before cyclization, leading to the formation of a linear Ugi-type adduct.
Troubleshooting Strategies:
-
Choice of Aldehyde: Aromatic aldehydes are generally less prone to forming Ugi-type side products compared to aliphatic aldehydes. If your synthesis allows, consider using an aromatic aldehyde.
-
Catalyst Selection: The nature of the acid catalyst can influence the reaction pathway.
-
Lewis Acids: Lewis acids like Sc(OTf)₃ can promote the desired cyclization more effectively than some Brønsted acids.
-
Non-nucleophilic Counter-ions: Using an acid with a non-nucleophilic counter-ion (e.g., trifluoroacetic acid) can minimize the interception of the nitrilium intermediate.
-
-
Solvent Effects: The solvent can act as a nucleophile.
-
Aprotic Solvents: Switching from a protic solvent like methanol to an aprotic solvent such as acetonitrile or dichloromethane can reduce the formation of Ugi-type adducts.
-
Quantitative Impact of Reaction Conditions:
| Aldehyde Type | Catalyst | Solvent | GBB Product Yield (%) | Ugi-type Adduct Yield (%) |
| Aromatic | Sc(OTf)₃ | CH₃CN | 85 | <5 |
| Aliphatic | TFA | CH₃OH | 40 | 35 |
| Aliphatic | Sc(OTf)₃ | CH₃CN | 70 | 15 |
Note: The yields presented in this table are representative and can vary depending on the specific substrates and reaction conditions.
Issue 3: Formation of N-Acylated 2-Aminopyridine Side Product
Q3: In my synthesis, I am isolating an N-acylated 2-aminopyridine as a major byproduct. What is the cause of this side reaction?
A3: The formation of an N-acylated 2-aminopyridine side product can occur if your reaction mixture contains a carboxylic acid or an activated acyl source. This is particularly relevant in syntheses that are not the GBB reaction, for instance, when attempting a one-pot synthesis from an aldehyde that has partially oxidized to a carboxylic acid.
Mechanism of Formation:
The nucleophilic 2-amino group of the pyridine can react with a carboxylic acid (often requiring an activating agent) or a more reactive acylating agent (like an acid chloride or anhydride) to form a stable amide. This reaction competes with the desired condensation with the carbonyl compound.
Prevention and Mitigation:
-
Purity of Aldehyde: Ensure the aldehyde is free from carboxylic acid impurities. Purification by distillation or chromatography may be necessary.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the aldehyde during the reaction.
-
Order of Addition: If possible, consider forming the imine intermediate first by reacting the 2-aminopyridine and the aldehyde before introducing other reagents that might have acylating potential.
Experimental Protocols
Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction to Minimize Ugi-type Side Products
This protocol is optimized for substrates that are prone to forming Ugi-type adducts, such as aliphatic aldehydes.
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Aldehyde (1.1 mmol)
-
Isocyanide (1.0 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)
-
Anhydrous acetonitrile (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine derivative and scandium(III) triflate.
-
Place the flask under an inert atmosphere (e.g., nitrogen).
-
Add anhydrous acetonitrile and stir the mixture for 10 minutes at room temperature.
-
Add the aldehyde to the mixture and stir for an additional 15 minutes.
-
Finally, add the isocyanide dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This technical support center provides a starting point for troubleshooting common issues in the synthesis of imidazo[1,2-a]pyridines. For more specific issues, consulting the primary literature for the particular synthetic route being employed is highly recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
Technical Support Center: Purification of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary purification methods for this compound are recrystallization and column chromatography. The choice between these techniques depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For closely related imidazo[1,2-a]pyridine derivatives, crystallization from solvents like water or purification by silica gel column chromatography using solvent systems such as hexane/ethyl acetate or chloroform/hexane have been reported.[1][2][3]
Q2: How do I choose the appropriate solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Additionally, the impurities should either be insoluble in the hot solvent or highly soluble at room temperature. For this compound, which possesses both a polar carboxylic acid group and a less polar aromatic system, a range of solvents from polar (e.g., water, ethanol) to moderately polar (e.g., ethyl acetate) should be screened.[2]
Q3: What type of stationary phase and mobile phase should I use for column chromatography?
A3: For the column chromatography of this compound, silica gel is a common stationary phase.[3] Given the acidic nature of the target compound, care must be taken as prolonged exposure to silica gel can sometimes lead to degradation.[1] The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate).[1][3] The polarity of the eluent can be gradually increased by increasing the proportion of the polar solvent to ensure good separation.[1] For compounds with poor solubility, a dry loading technique is recommended.[1]
Troubleshooting Guides
Recrystallization Issues
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
-
Solution 1: Add more solvent. Your compound may be too concentrated. Add more hot solvent to the solution to ensure the compound remains dissolved until a lower temperature is reached.[1]
-
Solution 2: Use a lower-boiling point solvent. This can help prevent the compound from melting before it crystallizes.
-
Solution 3: Slow down the cooling process. Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Rapid cooling can sometimes promote oiling.
-
Solution 4: Scratch the inside of the flask. Use a glass rod to scratch the inner surface of the flask below the solvent level. This can provide a surface for crystal nucleation.
Q5: The purity of my compound does not improve after recrystallization. What could be the reason?
A5: This indicates that the chosen solvent is not effectively separating the desired compound from the impurities.
-
Solution 1: Re-evaluate your solvent choice. The impurities may have similar solubility profiles to your compound in the chosen solvent. Perform small-scale solubility tests with a variety of solvents to find one that selectively crystallizes your product.
-
Solution 2: Consider a two-solvent recrystallization. Use a solvent in which your compound is soluble and another in which it is insoluble. Dissolve the compound in the minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
Column Chromatography Issues
Q6: My compound is not eluting from the column. What should I do?
A6: This is a common issue when the solvent system is not polar enough to move the compound through the stationary phase.[1]
-
Solution 1: Increase the eluent polarity. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.[1] Adding a small amount of a highly polar solvent like methanol can also be effective.[1]
-
Solution 2: Check for compound precipitation. If your compound has low solubility in the mobile phase, it may have precipitated at the top of the column. If this occurs, you may need to change the solvent system to one in which your compound is more soluble.
Q7: I am seeing poor separation of my compound from impurities.
A7: Achieving good separation requires optimizing the chromatographic conditions.
-
Solution 1: Optimize the solvent system. The ideal Rf value for the desired compound on a TLC plate for good separation is around 0.2-0.4.[1] Experiment with different solvent ratios to achieve this.
-
Solution 2: Use a dry loading technique. If your compound has poor solubility in the eluent, it can lead to band broadening.[1] Adsorbing your crude product onto a small amount of silica gel and then loading this onto the column can improve resolution.[1]
-
Solution 3: Ensure proper column packing. A poorly packed column with cracks or bubbles can cause channeling and lead to inefficient separation.[1]
Data Presentation
Table 1: Illustrative Comparison of Purification Techniques
| Parameter | Recrystallization | Column Chromatography |
| Typical Recovery | 60-90% | 50-85% |
| Purity Achieved | Good to Excellent (>98%) | High to Excellent (>99%) |
| Scale | Milligrams to Kilograms | Micrograms to Grams |
| Time Consumption | Moderate | High |
| Solvent Consumption | Moderate to High | High |
Table 2: Illustrative Solvent Screening for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation |
| Water | Low | Moderate | Needles |
| Ethanol | High | High | Poor |
| Ethyl Acetate | Low | High | Prisms |
| Hexane | Insoluble | Insoluble | N/A |
| Toluene | Low | Moderate | Plates |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethyl acetate).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more solvent in small portions until the compound completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. If solubility is an issue, perform dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
-
Elution: Carefully add the eluent to the column and begin collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compound of interest.
-
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Overcoming Poor Solubility of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound?
A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. The imidazo[1,2-a]pyridine core is a relatively rigid and hydrophobic bicyclic system. While the carboxylic acid group provides a site for ionization and potential hydrogen bonding, the overall lipophilicity of the molecule can dominate, leading to low solubility in aqueous media.
Q2: What are the initial steps I should take to assess the solubility of my compound?
A2: A systematic approach to assessing solubility is crucial. We recommend starting with a tiered solubility assessment in various media. This typically includes:
-
Aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4) to understand the impact of the carboxylic acid's ionization.
-
Commonly used organic solvents and co-solvents in pharmaceutical development (e.g., ethanol, propylene glycol, DMSO, PEG 400).
-
Biorelevant media (e.g., FaSSIF, FeSSIF) to predict in vivo solubility.
Q3: Can I improve the solubility by modifying the chemical structure?
A3: Yes, chemical modification through Structure-Activity Relationship (SAR) studies is a viable long-term strategy. The goal is to introduce polar functional groups without negatively impacting the compound's desired biological activity.[1] For the imidazo[1,2-a]pyridine scaffold, this could involve adding groups like sulfonamides or other polar moieties to enhance aqueous solubility.[1][2][3]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during in vitro assays.
This is a common issue for poorly soluble compounds and can lead to inaccurate and unreliable assay results.
Troubleshooting Steps:
-
pH Adjustment: Since the compound has a carboxylic acid group, its solubility is expected to be pH-dependent. Increasing the pH of the buffer will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Use of Co-solvents: Introducing a water-miscible organic solvent can significantly increase solubility.[4][5][6] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).[4][6][7] However, it is critical to evaluate the tolerance of your specific assay to these solvents, as they can interfere with biological systems.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[4] Hydrophilic derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly effective.[1][4]
| Strategy | Solvent/Excipient | pH | Temperature (°C) | Solubility (µg/mL) | Fold Increase (Approx.) |
| Baseline | Aqueous Buffer | 7.4 | 25 | < 1 | - |
| pH Adjustment | Aqueous Buffer | 8.5 | 25 | 15 | 15x |
| Aqueous Buffer | 9.5 | 25 | 50 | 50x | |
| Co-solvency | 10% Ethanol in Water | 7.4 | 25 | 25 | 25x |
| 20% PEG 400 in Water | 7.4 | 25 | 80 | 80x | |
| Complexation | 5% HP-β-CD in Water | 7.4 | 25 | 150 | 150x |
Note: The data presented in this table are representative examples and may not reflect the actual experimental results for this compound.
Caption: Troubleshooting workflow for addressing compound precipitation.
Issue 2: Low oral bioavailability is suspected due to poor solubility.
For oral drug delivery, poor aqueous solubility is a major barrier to achieving therapeutic concentrations in systemic circulation.
Troubleshooting Steps:
-
Salt Formation: Converting the carboxylic acid to a more soluble salt form (e.g., sodium or potassium salt) is a common and effective strategy. This can significantly enhance the dissolution rate in the gastrointestinal tract.
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[8][9] Techniques include micronization and nanosuspension.[8][9]
-
Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create a high-energy amorphous state. This amorphous form is often significantly more soluble than the crystalline form.
Caption: Strategies to improve the oral bioavailability of poorly soluble compounds.
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment
Objective: To determine the solubility of this compound as a function of pH.
Materials:
-
This compound
-
A series of buffers (e.g., phosphate, borate) covering a pH range from 4.0 to 10.0.
-
HPLC system for quantification.
-
Shaker incubator.
-
0.22 µm syringe filters.
Methodology:
-
Prepare saturated solutions by adding an excess of the compound to vials containing buffers of different pH values.
-
Equilibrate the samples in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect for the presence of solid material.
-
Filter the samples using a 0.22 µm syringe filter to remove undissolved solids.
-
Dilute the filtrate with an appropriate mobile phase.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Plot the solubility (in µg/mL or µM) against the pH of the buffer.
Protocol 2: Preparation of an Inclusion Complex with HP-β-CD
Objective: To improve the aqueous solubility of the compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Vortex mixer
Methodology:
-
Cyclodextrin Solution Preparation: Prepare an aqueous solution of HP-β-CD (e.g., 5-10% w/v) by dissolving the required amount in deionized water with continuous stirring.[1]
-
Addition of Compound: Slowly add an excess amount of this compound to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.[1]
-
Equilibration and Sampling: After the stirring period, allow the suspension to settle.
-
Quantification: Filter the supernatant through a 0.22 µm filter and analyze the concentration of the dissolved compound by HPLC, as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ijpbr.in [ijpbr.in]
Technical Support Center: Optimization of Palladium Catalysts for Cross-Coupling of Bromo-pyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of palladium-catalyzed cross-coupling reactions of bromo-pyridines.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Issue | Potential Causes | Solutions |
| Low or No Product Yield | Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1][2] | Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to sterically shield the palladium center and prevent pyridine coordination.[1] Use a Pre-catalyst: Utilize a stable, well-defined pre-catalyst for consistent ligand-to-metal ratio and reliable generation of the active Pd(0) species.[3] |
| Inefficient Oxidative Addition: The C-Br bond of bromo-pyridines can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step.[1] | Increase Temperature: Cautiously increasing the reaction temperature can improve the rate of oxidative addition.[1][2] Catalyst Screening: Test different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[2] | |
| Inefficient Transmetalation: The transfer of the organic group from the organometallic reagent (e.g., boronic acid) to the palladium complex can be slow, particularly for electron-deficient heteroaryl compounds.[2] | Base Selection: Screen different bases. Stronger bases may be required to promote transmetalation effectively.[2] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[4] Solvent Choice: The choice of solvent is critical. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often optimal to dissolve both the organic substrates and the inorganic base.[5] | |
| Poor Solubility: Starting materials may not be sufficiently soluble in the chosen solvent system.[2] | Solvent Screening: Test different solvent systems. For Suzuki couplings, a 4:1 or 5:1 mixture of dioxane/water or THF/water is a good starting point.[5] Toluene/water can also be effective with bulky phosphine ligands.[5] | |
| Significant Side Product Formation | Homocoupling: Coupling of two molecules of the organometallic reagent (e.g., boronic acid) or two molecules of the bromo-pyridine.[1] This is often caused by the presence of oxygen.[2] | Thorough Degassing: Rigorously degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture.[1][2] Use a Pd(0) Source: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize side reactions that can occur during the in-situ reduction of a Pd(II) precatalyst.[3][6] |
| Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, often an issue with aqueous bases and elevated temperatures.[2][6] | Use More Stable Boron Reagents: Consider using more stable boronic esters, such as pinacol esters (Bpin), which are generally more stable than the corresponding boronic acids.[1][2] Optimize Reaction Time: Keep reaction times as short as possible to minimize exposure to conditions that promote protodeboronation.[6] | |
| Dehalogenation/Protodebromination: Replacement of the bromine atom with a hydrogen atom.[6] | Solvent and Base Screening: This side reaction can be influenced by the solvent and base. Avoid using alcohols as the primary solvent if this is an issue and ensure reagents are anhydrous (unless water is part of the solvent system).[6][7] Screening different bases can also help mitigate this side reaction.[6] | |
| Inconsistent Results | Variable Quality of Reagents: Inconsistent quality of the catalyst, ligand, base, or solvents. | Use High-Purity Reagents: Ensure the use of fresh, high-purity reagents. Standardize Procedures: Standardize reaction setup and inert atmosphere techniques for better reproducibility.[3] |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for the cross-coupling of a bromo-pyridine?
A good starting point for Suzuki-Miyaura coupling of bromo-pyridines is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[2][4] For Buchwald-Hartwig amination, a Pd(OAc)₂/dppp system can be effective.[4]
Q2: How critical is the choice of base and solvent?
The choice of base and solvent is crucial for a successful cross-coupling reaction.[4] The base is required for the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield.[2][5] A common and cost-effective choice is K₂CO₃ in a toluene/water mixture, while Cs₂CO₃ in dioxane often provides higher yields but is more expensive.[2] The solvent system needs to be able to dissolve both the organic substrates and the inorganic base to a sufficient extent.[5]
Q3: My reaction mixture turns black, and I suspect palladium black has precipitated. What should I do?
The formation of palladium black indicates catalyst decomposition. This can be caused by factors such as the presence of oxygen, high temperatures, or an inappropriate ligand-to-metal ratio. To address this, ensure thorough degassing of all solvents and the reaction vessel.[5] Consider using a more robust ligand that can stabilize the palladium catalyst. Switching to a different solvent system known to promote faster reaction rates for your specific coupling type might also be beneficial.[5]
Q4: Can I run the cross-coupling reaction of a bromo-pyridine under air?
It is strongly discouraged to run palladium-catalyzed cross-coupling reactions open to the air.[2] The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to deactivation.[5] Furthermore, the presence of oxygen can promote undesirable side reactions, most notably the homocoupling of boronic acids in Suzuki-Miyaura reactions.[1][2] For optimal and reproducible results, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
Q5: I am observing incomplete conversion of my starting material. What steps can I take to improve it?
If your reaction is not going to completion, consider the following:
-
Increase Reaction Temperature: Cautiously increasing the temperature can enhance the reaction rate.[2]
-
Screen Different Bases: The base might not be strong enough to effectively promote the transmetalation step.[2] Consider screening stronger bases.
-
Check Catalyst and Ligand: Ensure your catalyst and ligand are active and used in the correct ratio.
-
Prolong Reaction Time: Monitor the reaction over a longer period to see if it proceeds to completion.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromo-pyridine
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine the bromo-pyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₂CO₃, 2.0-3.0 eq.).[2]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.[1]
-
Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 12-24 hours).[1][2]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
General Procedure for Buchwald-Hartwig Amination of a Bromo-pyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to a Schlenk tube.[8]
-
Reagent Addition: Add the bromo-pyridine (1.0 equiv.) and the amine (1.2 equiv.).[8]
-
Solvent Addition: Add the degassed solvent (e.g., toluene).[8]
-
Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).[8]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove catalyst residues.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
References
Troubleshooting guide for Groebke-Blackburn-Bienaymé reaction
Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their GBB reactions for the synthesis of imidazo[1,2-a]-heterocycles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my Groebke-Blackburn-Bienaymé reaction failing or giving a low yield?
A1: Low yields in the GBB reaction can stem from several factors, including suboptimal reaction conditions, reactant quality, and the nature of the substrates themselves. Here are some common causes and troubleshooting steps:
-
Sub-optimal Catalyst: The choice and amount of catalyst are critical. While scandium triflate (Sc(OTf)₃) is commonly used, other Lewis or Brønsted acids can be more effective for specific substrates.[1][2] Consider screening different catalysts.
-
Improper Solvent: Alcohols, particularly methanol and ethanol, are often the solvents of choice as they can act as co-catalysts.[3][4][5] If you are using a non-polar solvent like toluene or dichloromethane, the reaction may not proceed.[3] In some cases, co-solvents like DMSO may improve conversion.[6]
-
Reaction Temperature and Time: Some GBB reactions proceed well at room temperature, while others require heating.[1][3] If your reaction is sluggish, consider increasing the temperature or extending the reaction time.[3] Conversely, high temperatures can sometimes lead to byproduct formation and DNA degradation in sensitive applications.[6]
-
Water Content: The formation of the initial imine intermediate releases water, which can be detrimental to the reaction. The use of dehydrating agents like trimethyl orthoformate can significantly improve yields.[7]
-
Reactant Quality: Ensure the purity of your aldehyde, amine, and isocyanide. Impurities can interfere with the reaction.
-
Substrate Reactivity: Electron-poor aminoazoles may give lower yields due to the formation of side products.[8] Similarly, the scope of the reaction can be limited with certain alkyl aldehydes and aryl/benzyl isocyanides.[2]
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: Side product formation is a common issue. The primary side products often arise from the addition of nucleophilic solvents to the intermediate Schiff base.[8]
-
Ugi Adducts: With aliphatic aldehydes, the formation of classic Ugi adducts can sometimes be observed.[1]
-
Solvent Adducts: Protic solvents like methanol can reversibly add to the imine intermediate, creating a "dead end" that can reduce the reaction rate.[3]
-
Minimization Strategies:
-
Optimize Catalyst: The choice of catalyst can influence the reaction pathway. Experiment with different Lewis and Brønsted acids.
-
Solvent Choice: While alcohols are often beneficial, in some cases, a less nucleophilic solvent might be advantageous. However, the reaction often fails in apolar solvents.[3]
-
Dehydrating Agents: Adding a dehydrating agent can drive the equilibrium towards imine formation and reduce water-related side reactions.[7]
-
Q3: How do I choose the right catalyst for my Groebke-Blackburn-Bienaymé reaction?
A3: The selection of an appropriate catalyst is crucial for the success of the GBB reaction. A variety of both Lewis and Brønsted acids have been successfully employed.[1][2]
-
Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is a widely used and effective catalyst.[1][2] Other metal triflates, such as those of Ytterbium (Yb), Indium (In), and Bismuth (Bi), have also been shown to be effective.[1] Gadolinium(III) triflate has been identified as a cheaper and effective alternative to Sc(OTf)₃.[8]
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), perchloric acid, and trifluoroacetic acid (TFA) are commonly used Brønsted acid catalysts.[1][2] Acetic acid has also been used, particularly in DNA-encoded library synthesis where milder conditions are required.[1]
The optimal catalyst will depend on the specific substrates being used. It is often beneficial to perform small-scale screening experiments with a few different catalysts to identify the best performer for your system.
Data Presentation: Catalyst and Solvent Selection
For your convenience, the following tables summarize common catalysts and solvents used in the Groebke-Blackburn-Bienaymé reaction.
Table 1: Common Catalysts for the Groebke-Blackburn-Bienaymé Reaction
| Catalyst Type | Examples | Typical Loading (mol%) | Notes |
| Lewis Acids | Sc(OTf)₃, Yb(OTf)₃, In(OTf)₃, Bi(OTf)₃, Gd(OTf)₃ | 5 - 20 | Sc(OTf)₃ is the most common, but others can be effective and more economical.[1][8] |
| Brønsted Acids | p-TsOH, HClO₄, TFA, Acetic Acid | 10 - 30 | A good starting point for optimization, often milder than Lewis acids.[1][2] |
Table 2: Common Solvents for the Groebke-Blackburn-Bienaymé Reaction
| Solvent | Dielectric Constant (ε) | Typical Temperature | Notes |
| Methanol | 32.6 | Room Temp. to Reflux | Often the best choice as it can act as a cocatalyst.[3][4][5] |
| Ethanol | 24.3 | Room Temp. to Reflux | A good "green" solvent alternative to methanol.[1][3] |
| Toluene | 2.4 | Room Temp. to Reflux | Reaction often fails in non-polar solvents.[3] |
| Dichloromethane | 9.1 | Room Temp. | Low to no conversion is typically observed.[3] |
| DMSO (as co-solvent) | 47.2 | Room Temp. | Can be effective in combination with water for certain applications.[6] |
| HFIP | - | 25 °C | Can act as a solvent-catalyst, eliminating the need for an additional acid.[1] |
Experimental Protocols
General Protocol for the Groebke-Blackburn-Bienaymé Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: To a dry reaction vessel, add the aldehyde (1.0 equiv.), the amidine (1.0 equiv.), and the chosen solvent (e.g., methanol, 0.2-0.5 M).
-
Catalyst Addition: Add the catalyst (e.g., Sc(OTf)₃, 10 mol%) to the mixture.
-
Isocyanide Addition: Add the isocyanide (1.0 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography, to obtain the desired imidazo[1,2-a]-heterocycle.
Visualizations
Groebke-Blackburn-Bienaymé Reaction Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the GBB reaction.
Proposed Mechanism of the Groebke-Blackburn-Bienaymé Reaction
Caption: The generally accepted mechanism of the GBB reaction.
References
- 1. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. scielo.br [scielo.br]
Preventing debromination in reactions with 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination during reactions with 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid.
Troubleshooting Guide: Preventing Debromination
Debromination, the undesired replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions involving electron-rich heterocyclic halides like this compound. This side reaction, also known as hydrodehalogenation, reduces the yield of the desired product and complicates purification. The formation of a palladium-hydride (Pd-H) species is a primary cause of this issue. Careful selection of reaction parameters is crucial to minimize this unwanted pathway.
Below is a summary of how different reaction conditions can influence the outcome of a typical Suzuki-Miyaura cross-coupling reaction.
Table 1: Influence of Reaction Parameters on Debromination in Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) | Observations |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 45 | 40 | Significant debromination observed with standard phosphine ligands. |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 85 | <5 | Bulky, electron-rich phosphine ligands significantly suppress debromination.[1] |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 88 | <5 | Similar to SPhos, XPhos is effective at promoting the desired coupling over debromination.[1] |
| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | 60 | 25 | Dioxane can sometimes promote debromination compared to toluene.[2][3] |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | NaOᵗBu (2) | Toluene | 100 | 55 | 30 | Stronger organic bases can increase the rate of debromination. Weaker inorganic bases are preferred.[2] |
| 6 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | DMF | 100 | 50 | 35 | Polar aprotic solvents like DMF can favor hydrodehalogenation.[1][3] |
| 7 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 80 | 90 | <2 | Lowering the reaction temperature can effectively minimize the debromination side reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of debromination in palladium-catalyzed reactions with this compound?
A1: The primary cause of debromination (hydrodehalogenation) is the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources, including the solvent, base, or impurities. The Pd-H intermediate can then react with the starting material, this compound, to replace the bromine atom with hydrogen.
Q2: How does the choice of ligand affect the extent of debromination?
A2: The ligand plays a critical role in modulating the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as XPhos and SPhos, are highly effective at preventing debromination.[1] These ligands promote the desired reductive elimination step to form the C-C bond of the product, which is faster than the competing debromination pathway.
Q3: Which bases are recommended to minimize debromination?
A3: Weaker inorganic bases are generally recommended over strong organic bases. Bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) have been shown to be effective in minimizing debromination.[1][2] Strong bases, such as sodium tert-butoxide (NaOᵗBu), can promote the formation of Pd-H species and increase the likelihood of the undesired side reaction.
Q4: What is the role of the solvent in preventing debromination?
A4: The solvent can be a source of hydrogen for the debromination process. Protic solvents and some polar aprotic solvents like DMF and dioxane have been observed to promote hydrodehalogenation.[2][3] Non-polar aprotic solvents, such as toluene, are generally a better choice to suppress this side reaction.[1][3]
Q5: Can lowering the reaction temperature help reduce debromination?
A5: Yes, lowering the reaction temperature is often a very effective strategy.[2] While this may lead to longer reaction times, it can significantly decrease the rate of the debromination side reaction relative to the desired cross-coupling reaction, thereby improving the product yield and purity.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to minimize the debromination byproduct.
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
Degassed Toluene
-
Degassed Water
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), SPhos (0.04 equivalents), and K₃PO₄ (2 equivalents).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene (to make a 0.1 M solution based on the limiting reagent) and degassed water (10% v/v of toluene) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for minimizing debromination.
References
Technical Support Center: Synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
Question: My reaction to form ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is showing multiple spots on TLC, even after completion. What are the likely impurities?
Answer:
Several impurities can arise during the initial cyclization reaction between 2-aminopyridine and ethyl bromopyruvate. The most common are:
-
Unreacted Starting Materials: Incomplete reactions can leave residual 2-aminopyridine and/or ethyl bromopyruvate.
-
Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester: This is the unbrominated version of your target intermediate. It can form if the brominating agent (e.g., NBS) reacts with other components or if the reaction is incomplete.
-
2-amino-3,5-dibromopyridine: If a brominated 2-aminopyridine is used as a starting material, or if bromination is performed in situ, over-bromination can occur.[1]
-
Dimerization Products of 2-aminopyridine: Under certain conditions, particularly acidic environments, 2-aminopyridine can undergo dimerization.[2][3]
To identify these, it is recommended to run co-spots on your TLC plate with the starting materials. Characterization of isolated impurities by ¹H NMR and MS will be necessary for definitive identification.
Question: I am having trouble with the hydrolysis of ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate to the final carboxylic acid. The reaction seems incomplete or is producing byproducts. What could be the issue?
Answer:
Incomplete hydrolysis is a common issue. Ensure you are using a sufficient excess of base (e.g., LiOH or NaOH) and an adequate reaction time. Monitoring the reaction by TLC or HPLC is crucial. A common byproduct is the starting ethyl ester.
If you are observing degradation, the reaction conditions might be too harsh. Imidazo[1,2-a]pyridine systems can be sensitive to strong acids and high temperatures. Consider using milder hydrolysis conditions, such as lithium hydroxide in a THF/water mixture at room temperature.
Question: My final product, this compound, is difficult to purify. What are some recommended purification strategies?
Answer:
Purification of imidazo[1,2-a]pyridine carboxylic acids can be challenging due to their polarity and potential for zwitterionic character. Here are a few strategies:
-
Crystallization: This is the most effective method if a suitable solvent system can be found. Try mixtures of polar solvents like ethanol, methanol, or isopropanol with water or anti-solvents like diethyl ether or hexanes.
-
Acid-Base Extraction: Dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃ solution), wash with an organic solvent (like ethyl acetate or dichloromethane) to remove non-acidic impurities, and then re-acidify the aqueous layer with dilute HCl to precipitate your product.
-
Column Chromatography: If crystallization fails, column chromatography on silica gel can be employed. A polar mobile phase, often containing a small amount of acetic or formic acid to suppress tailing, is typically required. For example, a gradient of methanol in dichloromethane with 0.5% acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: The most critical parameters are:
-
Reaction Temperature: The initial cyclization is often carried out at elevated temperatures, but excessive heat can lead to byproduct formation.
-
Stoichiometry of Reagents: Precise control over the molar ratios of the 2-aminopyridine, the brominating agent (if used in situ), and the pyruvate derivative is essential.
-
Purity of Starting Materials: Impurities in the starting materials, such as isomers of 2-aminopyridine, can carry through the synthesis.
Q2: Can I use a one-pot procedure for the synthesis and hydrolysis?
A2: While one-pot procedures for similar compounds have been reported, a stepwise approach with isolation and purification of the intermediate ethyl ester is generally recommended to achieve higher purity of the final product.[4] This allows for the removal of impurities generated during the cyclization step before proceeding to hydrolysis.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity of the final compound.
-
Melting Point: To compare with literature values.
Summary of Potential Impurities
| Impurity Name | Chemical Structure | Likely Cause of Formation |
| 2-Aminopyridine | C₅H₆N₂ | Unreacted starting material. |
| Ethyl bromopyruvate | C₅H₇BrO₃ | Unreacted starting material. |
| Ethyl imidazo[1,2-a]pyridine-2-carboxylate | C₁₀H₁₀N₂O₂ | Incomplete bromination of the imidazo[1,2-a]pyridine ring. |
| Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | C₁₀H₉BrN₂O₂ | Incomplete hydrolysis of the ester intermediate. |
| 2-Amino-3,5-dibromopyridine | C₅H₄Br₂N₂ | Over-bromination of 2-aminopyridine starting material.[1] |
| 2,2'-Diamino-bipyridine | C₁₀H₁₀N₄ | Dimerization of 2-aminopyridine under acidic or photochemical conditions.[2] |
Detailed Experimental Protocols
1. Synthesis of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
A mixture of 2-aminopyridine (1.0 eq), ethyl bromopyruvate (1.05 eq), and sodium bicarbonate (1.05 eq) in ethanol is stirred at reflux.[5] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.
2. Synthesis of this compound
To a solution of ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v) is added lithium hydroxide monohydrate (2.0-3.0 eq). The mixture is stirred at room temperature until the reaction is complete as monitored by TLC or HPLC. The THF is removed under reduced pressure, and the aqueous residue is diluted with water. The aqueous solution is washed with ethyl acetate to remove any unreacted starting material. The aqueous layer is then acidified to pH ~3-4 with dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.
Visualizations
Caption: Synthesis of this compound.
Caption: Formation of an over-brominated impurity.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Scaling Up the Synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate a smooth and efficient scale-up of this important molecule.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield in the Initial Cyclization to Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
-
Question: We are experiencing low yields during the initial cyclization reaction between 2-aminopyridine and diethyl bromomalonate (or a similar precursor) when scaling up the reaction. What are the potential causes and solutions?
-
Answer: Low yields in this step on a larger scale can often be attributed to several factors:
-
Inefficient Mixing: In larger reaction vessels, ensuring homogenous mixing of the reactants is crucial. Inadequate stirring can lead to localized overheating or concentration gradients, resulting in side product formation.
-
Solution: Employ a more robust overhead stirrer and ensure the impeller design is appropriate for the vessel geometry to create a vortex and ensure thorough mixing.
-
-
Temperature Control: Exothermic reactions can be more difficult to control on a larger scale. Runaway temperatures can lead to decomposition of reactants or products.
-
Solution: Use a jacketed reactor with a reliable temperature control unit. Consider a slower, portion-wise addition of the brominating agent to manage the exotherm.
-
-
Base Selection and Stoichiometry: The choice and amount of base are critical. An inappropriate base or incorrect stoichiometry can lead to incomplete reaction or side product formation.[1]
-
Issue 2: Poor Regioselectivity or Multiple Bromination Products during the Bromination Step
-
Question: During the bromination of ethyl imidazo[1,2-a]pyridine-2-carboxylate with N-bromosuccinimide (NBS), we are observing the formation of multiple brominated products and are struggling to isolate the desired 3-bromo isomer. How can we improve the selectivity?
-
Answer: Achieving high regioselectivity in the bromination of the imidazo[1,2-a]pyridine core is a common challenge.
-
Reaction Conditions: The reaction conditions, particularly temperature and reaction time, can significantly influence the selectivity.
-
Solution: Start the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature while monitoring the reaction progress by TLC or HPLC. Over-bromination can occur with prolonged reaction times or excess NBS.[3]
-
-
Solvent Choice: The polarity of the solvent can affect the reactivity of both the substrate and the brominating agent.
-
Solution: Acetonitrile or dichloromethane are commonly used solvents. A solvent screen on a small scale might be necessary to find the optimal conditions for your specific substrate.
-
-
NBS Purity and Stoichiometry: The quality of NBS and its precise stoichiometry are crucial.
-
Solution: Use freshly recrystallized NBS. Carefully control the molar equivalents of NBS to avoid di- or tri-brominated byproducts. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.
-
-
Issue 3: Incomplete or Difficult Hydrolysis of Ethyl 3-Bromoimidazo[1,2-a]pyridine-2-carboxylate
-
Question: The hydrolysis of the ethyl ester to the corresponding carboxylic acid is proving to be very slow and often incomplete, even with a large excess of base and prolonged heating. What are the alternative methods for this challenging hydrolysis?
-
Answer: The ester at the 2-position of the imidazo[1,2-a]pyridine ring can be sterically hindered, making it resistant to hydrolysis under standard conditions.[4]
-
Alternative Hydrolysis Conditions: Standard aqueous NaOH or KOH may not be effective.
-
Solution 1 (Mixed Solvent System): The use of a co-solvent can improve the solubility of the ester and facilitate hydrolysis. A mixture of an alcohol (like methanol or ethanol) and water with LiOH or NaOH can be more effective.[5]
-
Solution 2 (Microwave-Assisted Hydrolysis): Microwave irradiation can significantly accelerate the rate of hydrolysis for hindered esters.[6]
-
Solution 3 (Phase-Transfer Catalysis): A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be employed in a biphasic system to facilitate the transport of the hydroxide ion to the organic phase.
-
-
Issue 4: Difficulty in Purifying the Final Product, this compound
-
Question: The crude product after hydrolysis is difficult to purify. We are struggling with residual starting materials and side products. What are the recommended purification strategies?
-
Answer: The polar nature of the carboxylic acid can make purification challenging.
-
Recrystallization: This is often the most effective method for purifying the final product on a large scale.
-
Solution: A systematic solvent screen is recommended. Common solvents for recrystallizing polar aromatic carboxylic acids include ethanol, methanol, acetic acid, or mixtures with water.[7][8] The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.
-
-
Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities.
-
Solution: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ solution). The aqueous layer containing the carboxylate salt can then be washed with fresh organic solvent to remove impurities. Finally, acidify the aqueous layer to precipitate the pure carboxylic acid, which can then be collected by filtration.[8]
-
-
Reversed-Phase Chromatography: For smaller scale purifications or to remove very similar impurities, reversed-phase flash chromatography can be effective.[9]
-
Solution: Use a C18-functionalized silica gel with a mobile phase of water and acetonitrile or methanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound on a lab scale?
A1: While a specific overall yield for the multi-step synthesis on a large scale is not extensively reported in a single source, based on related literature for individual steps, a cumulative yield of 50-60% would be considered good for a non-optimized, multi-step sequence on a lab scale. Optimization of each step is crucial for improving the overall yield during scale-up.
Q2: Are there any specific safety precautions to consider when scaling up this synthesis?
A2: Yes, several safety precautions are important:
-
Brominating Agents: N-bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: Both the cyclization and bromination steps can be exothermic. Ensure that the reaction vessel is equipped with adequate cooling and that the addition of reagents is controlled to prevent a runaway reaction.
-
Pressure Build-up: When heating reactions in sealed vessels, especially during microwave synthesis, be aware of potential pressure build-up and use appropriate pressure-rated equipment.
Q3: Can other brominating agents be used instead of NBS?
A3: While NBS is a common and relatively selective reagent for this type of bromination, other reagents like bromine (Br₂) can also be used. However, Br₂ is more hazardous to handle and can be less selective, potentially leading to more side products.[10] For a scalable and safer process, NBS is generally preferred.
Q4: How can the progress of each reaction step be monitored effectively?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of these reactions. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting materials, intermediates, and products. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
| Parameter | Condition | Reference |
| Reactants | 2-Aminopyridine, Diethyl Bromomalonate | [11] |
| Base | NaHCO₃ | [1][2] |
| Solvent | DMF | [1] |
| Temperature | 85 °C | [1] |
| Reaction Time | 1 hour | [1] |
| Reported Yield | 83% | [1] |
Table 2: Summary of Reaction Conditions for the Bromination Step
| Parameter | Condition | Reference |
| Reactant | Ethyl Imidazo[1,2-a]pyridine-2-carboxylate | - |
| Brominating Agent | N-Bromosuccinimide (NBS) | [3][12] |
| Solvent | Acetonitrile or Dichloromethane | - |
| Temperature | 0 °C to room temperature | [3] |
| Reaction Time | 1-3 hours (monitor by TLC) | - |
| Reported Yield | 64-92% (for related compounds) | [3] |
Table 3: Summary of Conditions for the Hydrolysis Step
| Parameter | Condition | Reference |
| Reactant | Ethyl 3-Bromoimidazo[1,2-a]pyridine-2-carboxylate | - |
| Base | LiOH or NaOH | [5] |
| Solvent | Methanol/Water or Dioxane/Water | [5] |
| Temperature | Reflux | [4] |
| Reaction Time | 12-24 hours (monitor by TLC) | - |
| Reported Yield | Not specified for this specific substrate | - |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
-
To a solution of 2-aminopyridine (1.0 eq) in DMF, add NaHCO₃ (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add diethyl bromomalonate (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 85 °C and stir for 1 hour, monitoring the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ethyl imidazo[1,2-a]pyridine-2-carboxylate.
Protocol 2: Synthesis of Ethyl 3-Bromoimidazo[1,2-a]pyridine-2-carboxylate
-
Dissolve ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or taken directly to the next step if sufficiently pure.
Protocol 3: Synthesis of this compound
-
Dissolve ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (3.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material has been completely consumed (this may take 12-24 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid and Other Halogenated Imidazopyridines
For researchers and professionals in drug development, the strategic selection of molecular scaffolds and their subsequent functionalization is a critical step in the discovery of novel therapeutic agents. The imidazo[1,2-a]pyridine core is a privileged scaffold, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Halogenation of this core, particularly at the C3-position, has been a key strategy to modulate potency and pharmacokinetic properties. This guide provides a comparative overview of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid against its fluoro, chloro, and iodo analogues, supported by available experimental data and methodologies.
Physicochemical Properties
The introduction of different halogens at the 3-position of the imidazo[1,2-a]pyridine-2-carboxylic acid scaffold imparts distinct physicochemical characteristics. These differences, summarized in the table below, can significantly influence the compound's biological activity, membrane permeability, and metabolic stability.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) |
| 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | C₈H₅FN₂O₂ | 196.14 | Fluorine | 3.98 | 1.47 |
| 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | C₈H₅ClN₂O₂ | 212.59 | Chlorine | 3.16 | 1.75 |
| This compound | C₈H₅BrN₂O₂ | 241.04[1] | Bromine | 2.96 | 1.85 |
| 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid | C₈H₅IN₂O₂ | 304.04 | Iodine | 2.66 | 1.98 |
Comparative Biological Activity
While a direct head-to-head comparison of the 3-halo-imidazo[1,2-a]pyridine-2-carboxylic acid series under identical experimental conditions is not extensively available in the public domain, the existing literature on various halogenated imidazopyridines allows for an inferential analysis of their potential activities. The primary therapeutic areas where these compounds have shown promise are oncology and infectious diseases.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives.[2][3][4][5][6][7][8] The mechanism of action often involves the induction of apoptosis through various signaling pathways. For instance, some imidazopyridine derivatives have been shown to induce apoptosis via the mitochondrial pathway.[2]
A study on 3-aminoimidazo[1,2-α]pyridine compounds demonstrated that derivatives with different substitutions exhibited varying cytotoxic activities against cancer cell lines such as MCF-7, HT-29, and B16F10.[4][5][6] For example, a compound with a p-chlorophenyl group at the C-3 position and a nitro group at the C-2 position showed high inhibitory activity against the HT-29 cell line.[5][6] Another study on novel imidazo[1,2-a]pyridine derivatives identified compounds with potent anticancer activity against KRAS G12C-mutated NCI-H358 cells.[8]
The following DOT script visualizes a simplified workflow for evaluating the anticancer activity of these compounds.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. atcc.org [atcc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties. A variety of synthetic methodologies have been developed for the construction of this bicyclic system, each with its own set of advantages and limitations. This guide provides an objective comparison of several key synthetic methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Performance of Key Synthesis Methods
The choice of synthetic route to imidazo[1,2-a]pyridines is often dictated by factors such as desired substitution pattern, availability of starting materials, and required reaction conditions. Below is a summary of quantitative data for some of the most common and effective methods.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | NH₄Cl | Water | 60 | 4 h | 86 | |
| 2-Aminopyridine, Aldehyde, Isocyanide | Gd(OTf)₃ (5 mol%) | MeOH | 150 (MW) | 30-180 min | up to 95 | ||
| 2-Aminopyridine, Aldehyde, Isocyanide | p-TsOH | EtOH | RT (US) | 10-15 min | 77-91 | ||
| Ortoleva-King Reaction | 2-Aminopyridine, Acetophenone | I₂ | Neat | 110 | 4 h | 40-60 | [1][2] |
| 2-Aminopyridine, Acetophenone | CuI | - | - | - | - | [3] | |
| 2-Aminopyridine, Aryl Methyl Ketones | FeCl₃·6H₂O, I₂ | - | - | - | Moderate to Good | ||
| Ugi Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃ | MeOH/DCM | RT | 8 h | - | [4] |
| Aromatic Isocyanides, Aldehydes, 2-Aminopyridine | N-hydroxysuccinimide, p-TsOH | - | - | - | High | [5] | |
| Microwave-Assisted Synthesis | Arylglyoxals, 1,3-Dicarbonyls, 2-Aminopyridines | I₂ | - | - (MW) | < 2 min | Good to Very Good | [6] |
| 2-Aminonicotinic acid, Chloroacetaldehyde | None | Water | - (MW) | 30 min | 92-95 | [7] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and are intended to be representative examples.
Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
This one-pot reaction is highly efficient for the synthesis of 3-aminoimidazo[1,2-a]pyridines.
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Ammonium chloride (NH₄Cl, 10 mol%)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask, add 2-aminopyridine, the aldehyde, and ammonium chloride in water.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.
Ortoleva-King Reaction
This method provides a direct route to 2-substituted imidazo[1,2-a]pyridines from readily available starting materials.
Materials:
-
2-Aminopyridine (2.3 equiv)
-
Acetophenone (1.0 equiv)
-
Iodine (I₂, 1.2 equiv)
Procedure:
-
In a sealed tube, combine 2-aminopyridine, acetophenone, and iodine.
-
Heat the neat reaction mixture at 110 °C for 4 hours.
-
After cooling, add aqueous sodium hydroxide (NaOH) to the reaction mixture.
-
Heat the mixture at 100 °C for 1 hour to induce cyclization.
-
Cool the reaction to room temperature and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by column chromatography to yield the 2-substituted imidazo[1,2-a]pyridine.[1][2]
Microwave-Assisted One-Pot Synthesis
Microwave irradiation can significantly accelerate the synthesis of imidazo[1,2-a]pyridines, often in a more environmentally friendly manner.
Materials:
-
Substituted 2-aminonicotinic acid (1.0 mmol)
-
Chloroacetaldehyde (1.0 mmol)
-
Water (as solvent)
Procedure:
-
In a microwave-safe vessel, dissolve the substituted 2-aminonicotinic acid and chloroacetaldehyde in water.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 30 minutes at a suitable power level to maintain the reaction temperature.
-
After the reaction is complete, cool the vessel to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water and dry to obtain the imidazo[1,2-a]pyridine derivative.[7]
Reaction Mechanisms and Workflows
The following diagrams, generated using DOT language, illustrate the signaling pathways of the key reactions and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Confirming the Structure of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives: A Comparative Spectroscopic and Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to aid in the structural confirmation of 3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives. Due to the limited availability of published data for this specific molecule, this guide presents a comparative analysis of closely related analogs, highlighting the expected spectroscopic and crystallographic characteristics.
Spectroscopic Data Comparison
The structural elucidation of novel compounds heavily relies on a combination of spectroscopic techniques. This section compares available data for analogous structures to predict the spectral features of this compound.
| Spectroscopic Technique | Analogous Compound Data | Expected Characteristics for this compound |
| ¹H NMR | For a 3-(6-Bromoimidazo[1,2-a]pyridin-3-yl) derivative, proton signals on the pyridine ring were observed as doublets and doublets of doublets in the aromatic region (δ 7.0-9.0 ppm).[1] | Aromatic protons on the pyridine ring are expected in the range of δ 7.0-9.0 ppm. The absence of a proton at the 3-position will simplify the spectrum in that region. The carboxylic acid proton is expected as a broad singlet at δ 10-13 ppm.[2][3][4] |
| ¹³C NMR | Carboxyl carbons in similar heterocyclic acids typically resonate between 165-185 ppm.[2][5] Carbons in the imidazo[1,2-a]pyridine ring system show characteristic shifts, with carbons adjacent to nitrogen appearing at lower field. | The carboxylic acid carbon is expected around 165-185 ppm. The carbon bearing the bromine (C3) will be significantly shifted. Other carbons of the imidazo[1,2-a]pyridine core will have predictable shifts based on substitution patterns. |
| IR Spectroscopy | Carboxylic acids exhibit a very broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch around 1710-1760 cm⁻¹.[2][4][6][7] The imidazo[1,2-a]pyridine ring shows characteristic C=N and C=C stretching vibrations in the 1400-1650 cm⁻¹ region.[8] | A broad O-H band (2500-3300 cm⁻¹), a strong C=O band (1710-1760 cm⁻¹), and characteristic aromatic and heterocyclic ring vibrations are expected. |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) of a bromo-substituted imidazo[1,2-a]pyridine derivative showed a characteristic isotopic pattern for bromine.[1] | The mass spectrum should show a molecular ion peak and a prominent M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom. |
Experimental Protocols
Synthesis of Imidazo[1,2-a]pyridine Derivatives
A general and widely used method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone or a related species.
Example Protocol for Synthesis of an Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivative:
-
Reaction Setup: A mixture of a substituted 2-aminopyridine (1.0 mmol) and an ethyl bromopyruvate (1.1 mmol) in a suitable solvent such as ethanol or DMF is prepared in a round-bottom flask.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ester.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by treatment with a base (e.g., NaOH or LiOH) in a mixture of water and an organic solvent (e.g., THF or methanol), followed by acidification with a mineral acid (e.g., HCl).
Structure Confirmation by X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for confirming the molecular structure of a crystalline compound.
General Protocol for X-ray Crystallography:
-
Crystal Growth: Suitable single crystals of the compound are grown by slow evaporation of a saturated solution in an appropriate solvent or solvent system.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K).
-
Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation. The presence and position of the bromine atom and the carboxylic acid group can be unequivocally determined. Several crystal structures of imidazo[1,2-a]pyridine derivatives have been reported, providing a basis for comparison.[9][10]
Workflow for Structure Confirmation
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: A logical workflow for the synthesis and structural elucidation of target compounds.
References
- 1. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Crystal structures of pure 3-(4-bromo-2-chlorophenyl)-1-(pyridin-4-yl)benzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one and contaminated with 3-(4-bromophenyl)-1-(pyridin-4-yl)benzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Potential of Imidazo[1,2-a]pyridine Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of imidazo[1,2-a]pyridine isomers, supported by experimental data. The strategic placement of substituents on the imidazo[1,2-a]pyridine core can significantly influence its therapeutic properties, a critical consideration in rational drug design.
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] This guide delves into a comparative analysis of its isomers, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Understanding the structure-activity relationship (SAR) is paramount for developing potent and selective therapeutic agents.
Anticancer Activity: A Tale of Substitution and Cellular Targets
Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, with their efficacy being highly dependent on the substitution pattern on the heterocyclic ring.[2] The positioning of various functional groups can dramatically alter the compound's interaction with biological targets, leading to variations in cytotoxic activity.
One study synthesized a series of novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) and evaluated their cytotoxic effects against the HCC1937 breast cancer cell line.[3] The results, determined by the MTT assay, highlighted that IP-5 and IP-6 exhibited strong cytotoxic impacts with IC50 values of 45µM and 47.7µM, respectively. In contrast, IP-7 showed a less potent effect with an IC50 of 79.6µM.[3] This suggests that subtle structural differences among these isomers can lead to significant variations in their anticancer potency.
Further investigations into the mechanism of action revealed that these compounds can induce cell cycle arrest and apoptosis. For instance, compound IP-5 was found to increase the levels of p53 and p21, key regulators of the cell cycle.[3] Moreover, it triggered the extrinsic apoptosis pathway, as evidenced by the increased activity of caspases 7 and 8, and cleavage of PARP.[3] Notably, IP-5 treatment also led to a decrease in the levels of phosphorylated AKT (pAKT), indicating an interaction with the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[2][3]
Another study reported the design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with potent antiproliferative activity against the A375P human melanoma cell line. Several of these compounds demonstrated IC50 values below 0.06 μM, underscoring the potential of this scaffold in developing highly active anticancer agents.[4]
| Compound/Isomer | Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [2][3] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [2][3] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [2][3] |
| 15d | A375P (Melanoma) | < 0.06 | [4] |
| 17e | A375P (Melanoma) | < 0.06 | [4] |
| 18c | A375P (Melanoma) | < 0.06 | [4] |
| 18h | A375P (Melanoma) | < 0.06 | [4] |
| 18i | A375P (Melanoma) | < 0.06 | [4] |
Antimicrobial Activity: The Position of a Methyl Group Matters
The antimicrobial potential of imidazo[1,2-a]pyridine derivatives has been extensively studied, with research highlighting the critical role of substituent placement on their activity. A compelling example is the comparison of positional isomers of methyl-substituted imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis.
In one study, a direct comparison between two positional isomers, compound 5 (7-methyl) and compound 9 (6-methyl), revealed a dramatic difference in their antimycobacterial potency. Compound 9, with the methyl group at the 6-position, exhibited a significantly lower Minimum Inhibitory Concentration (MIC) of 0.004 µM, making it much more potent than its 7-methyl counterpart, compound 5, which had an MIC of 0.2 µM.[5] This stark contrast underscores the profound impact of isomeric substitution on antimicrobial activity.
Further structure-activity relationship (SAR) studies within this series of compounds indicated that larger, more lipophilic biaryl ethers at other positions also contributed to outstanding potency, with some derivatives showing MIC values as low as 0.004 to 0.006 µM.[5]
| Compound | Isomeric Position of Methyl Group | Mycobacterium tuberculosis H37Rv MIC (µM) | Reference |
| 5 | 7-methyl | 0.2 | [5] |
| 9 | 6-methyl | 0.004 | [5] |
Anti-inflammatory Activity: Targeting Cyclooxygenase Enzymes
Imidazo[1,2-a]pyridine derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6] The selectivity and potency of this inhibition are influenced by the specific isomeric structure of the compounds.
A study investigating a series of imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors found that all the synthesized derivatives were selective for COX-2, with IC50 values in the potent range of 0.07-0.18 μM.[7] Among the tested compounds, 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f) displayed the highest potency and selectivity for COX-2.[7] Molecular docking studies suggested that the methylsulfonyl group of this compound could fit into a secondary pocket of the COX-2 active site, contributing to its high affinity and selectivity.[7]
Another study focused on imidazo[1,2-a]pyridine carboxylic acid derivatives and found that 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid preferentially inhibited COX-2 in vitro.[6] This highlights how the presence and position of different functional groups, such as an amino or a methylsulfonylphenyl group, can fine-tune the inhibitory activity and selectivity towards COX isoforms.
A separate investigation of a novel imidazo[1,2-a]pyridine derivative, MIA, showed that it exerts anti-inflammatory effects by reducing the expression of COX-2 and inducible nitric oxide synthase (iNOS) genes.[8][9] This was linked to the modulation of the STAT3/NF-κB signaling pathway.[8][9]
| Compound Class/Derivative | Target | Activity | Reference |
| Imidazo[1,2-a]pyridine derivatives | COX-2 | IC50 range: 0.07-0.18 µM | [7] |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid | COX-2 | Preferential Inhibition | [6] |
| MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine -3-amine) | COX-2, iNOS | Reduced gene expression | [8][9] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours to allow for attachment.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[12]
-
MTT Addition: After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[12]
-
Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of dimethyl sulfoxide (DMSO) to each well. The plate is then incubated at 37°C for 15 minutes with shaking.[12]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[12] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Agar Well Diffusion Method for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[13][14]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Plate Inoculation: The surface of a sterile agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension to create a lawn.[14]
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.[14]
-
Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth and diffusion of the compound.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone of inhibition is indicative of the antimicrobial activity.
COX Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of COX enzymes.
-
Reagent Preparation: Prepare the necessary reagents, including COX assay buffer, COX probe, COX cofactor, arachidonic acid, and the COX-2 enzyme, according to the kit's instructions.
-
Inhibitor and Control Setup: In a 96-well plate, add the test inhibitor at various concentrations to the sample wells. Include wells for an enzyme control (no inhibitor) and an inhibitor control (a known COX-2 inhibitor like Celecoxib).[15]
-
Reaction Mix Addition: Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor, and add it to all wells.
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the background control wells.
-
Initiation of Reaction: Initiate the reaction by adding a diluted solution of arachidonic acid to all wells simultaneously.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.[15] The rate of increase in fluorescence is proportional to the COX activity. The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the enzyme control.
Signaling Pathways and Experimental Workflow
The biological activities of imidazo[1,2-a]pyridine isomers are often mediated through their interaction with key cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. botanyjournals.com [botanyjournals.com]
- 14. m.youtube.com [m.youtube.com]
- 15. assaygenie.com [assaygenie.com]
In Vitro Assay Validation for Compounds Derived from 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid: A Comparative Guide
The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] This guide provides a comparative overview of in vitro assay validation for novel compounds derived from 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, focusing on their potential as anticancer agents. The information is tailored for researchers, scientists, and drug development professionals to facilitate the objective comparison of these compounds.
Quantitative Data Summary
The cytotoxic potential of various imidazo[1,2-a]pyridine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.[3] The following tables summarize the in vitro cytotoxicity data from different studies.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | [1] |
| B16F10 (Melanoma) | 64.81 ± 15.78 | ||
| MCF-7 (Breast) | 30.88 ± 14.44 | ||
| Compound 18 | HT-29 (Colon) | 10.11 ± 0.70 | [1] |
| B16F10 (Melanoma) | 14.39 ± 0.04 | ||
| MCF-7 (Breast) | 14.81 ± 0.20 | ||
| Compound 11 | HT-29 (Colon) | 18.34 ± 1.22 | [1] |
| MCF-7 (Breast) | 20.47 ± 0.10 | ||
| Compound 14 | HT-29 (Colon) | 44.45 ± 0.15 | |
| B16F10 (Melanoma) | 21.75 ± 0.81 | [1] | |
| Compound 13 | HT-29 (Colon) | 48.31 ± 0.53 | |
| B16F10 (Melanoma) | 197.06 ± 14.42 | ||
| MCF-7 (Breast) | 66.48 ± 37.87 | ||
| Compound 8 | HeLa, SW620, HepG2 | 1.8 - 3.2 | [4] |
| Compound 10 | SW620 (Colon) | 0.4 | [4] |
| Compound 14 (amidino) | SW620 (Colon) | 0.7 | [4] |
Note: The numbering of compounds is as per the referenced literature. Direct comparison should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for generating high-quality, comparable data.[3] The following are methodologies for common in vitro assays used in the evaluation of novel anticancer compounds.
Cell Viability and Cytotoxicity Assays
Cell viability assays are fundamental in drug discovery for assessing the effects of compounds on cell proliferation and health.[5] The MTT assay is a widely used colorimetric method for this purpose.[6]
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[6] The amount of formazan produced is proportional to the number of living cells.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate overnight under standard cell culture conditions (37°C, 5% CO2).[7][8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[9] Include a vehicle control (e.g., DMSO).[9]
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[8]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Alternative Viability Assays: Other commonly used viability assays include MTS, XTT, and resazurin-based assays, which produce soluble formazan products, eliminating the need for a solubilization step.
Kinase Inhibition Assays
Since many signaling pathways involved in cancer progression are regulated by protein kinases, in vitro kinase assays are essential for determining the inhibitory potential of new compounds.[10][11]
General Kinase Assay Protocol (Radiometric)
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide or protein substrate, ATP (often radiolabeled with ³²P or ³³P), and a buffer solution with necessary cofactors (e.g., MgCl₂).[12]
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation and Incubation: Start the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific time.[12]
-
Termination: Stop the reaction, often by adding a strong acid or chelating agent.
-
Separation and Detection: Separate the phosphorylated substrate from the unreacted radiolabeled ATP, typically using phosphocellulose paper or beads. The amount of incorporated radioactivity is then quantified using a scintillation counter or phosphorimager.[12]
-
Data Analysis: Determine the percentage of kinase inhibition and calculate the IC50 value.
Non-Radiometric Kinase Assays: Several non-radiometric methods are also available, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), luminescence-based assays, and competitive binding assays like KINOMEscan®.[13][14]
Western Blot Analysis
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, providing insights into how a compound affects cellular signaling pathways.[3][9]
Western Blot Protocol
-
Cell Lysis: Treat cells with the compound of interest, then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[3][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.[9]
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[15]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.[16]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[16]
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and capture the signal with a digital imager or X-ray film.[15][17]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[9]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro validation of novel anticancer compounds.
Caption: General workflow for in vitro validation of novel compounds.
Signaling Pathway
Imidazo[1,2-a]pyridine derivatives have been shown to target various signaling pathways implicated in cancer. A common target class for such heterocyclic compounds are protein kinases. The diagram below illustrates a simplified, hypothetical kinase signaling pathway that could be inhibited by these compounds.
Caption: Hypothetical kinase signaling pathway inhibited by a test compound.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. atcc.org [atcc.org]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
Comparative Analysis of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Analog Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Analogs of 3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid are of significant interest due to their potential as therapeutic agents. Understanding the cross-reactivity of these analogs is crucial for developing selective and safe drug candidates. This guide provides a comparative overview of the biological targets and activities of various imidazo[1,2-a]pyridine derivatives, offering insights into potential cross-reactivity profiles.
Target Profile Comparison of Imidazo[1,2-a]pyridine Analogs
The following table summarizes the reported biological targets and activities of various imidazo[1,2-a]pyridine analogs. This data, gathered from multiple studies, highlights the diverse yet specific activities that can be achieved through structural modifications of this scaffold. While direct cross-reactivity studies on a single panel of targets are limited in the public domain, this comparative data provides a foundation for assessing potential off-target effects.
| Analog Class/Compound | Primary Target(s) | Reported Activity (IC50/EC50) | Therapeutic Area | Reference |
| Imidazo[1,2-a]pyridine Analogs (General) | QcrB (Mtb) | Potent inhibitors | Antituberculosis | [1] |
| Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives | COX-1 and COX-2 | Compound 5 preferentially inhibited COX-2 | Anti-inflammatory | [2] |
| 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a) | PI3K p110α | 0.67 µM | Anticancer | [3] |
| Optimized Thiazole Derivative (12) | PI3K p110α | 0.0028 µM (highly selective over other isoforms) | Anticancer | [3] |
| Imidazo[1,2-a]pyridine Derivative (MIA) | STAT3/NF-κB/iNOS/COX-2 Pathway | Augments cytotoxic effects of curcumin | Anticancer, Anti-inflammatory | [4] |
| 3-aminoimidazo[1,2-a]pyridine Compound 12 | HT-29 cancer cells | 4.15 ± 2.93 µM | Anticancer | [5] |
| 3-aminoimidazo[1,2-a]pyridine Compound 14 | B16F10 cancer cells | 21.75 ± 0.81 µM | Anticancer | [5] |
| Imidazo[1,2-a]pyridine Derivative (I-11) | Covalent KRAS G12C inhibitor | Potent anticancer agent for NCI-H358 cells | Anticancer | [6] |
| Imidazo[1,2-a]pyridines (General) | PDGFRα, PDGFRβ, cKIT, cFMS | Potent antagonists | Anticancer | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the activity of imidazo[1,2-a]pyridine analogs.
Kinase Inhibition Assays (Example: PI3K)
A common method to assess kinase inhibition is a scintillation proximity assay.[3]
-
Reagents and Materials : Recombinant PI3K isoforms, [γ-³³P]ATP, phosphatidylinositol, kinase buffer, and test compounds.
-
Procedure :
-
The kinase reaction is initiated by adding a mixture of the respective PI3K isoform and phosphatidylinositol to a solution containing the test compound and kinase buffer.
-
[γ-³³P]ATP is added to start the reaction.
-
The reaction is incubated for a specific time at room temperature.
-
The reaction is stopped, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis : IC50 values are calculated by fitting the inhibition data to a sigmoidal dose-response curve.
Cell Proliferation Assays
To determine the cytotoxic effects of the compounds on cancer cell lines, a standard proliferation assay can be used.[3]
-
Cell Lines : A panel of relevant cancer cell lines (e.g., A375, HeLa, MCF-7, HT-29, B16F10).[3]
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds.
-
After a set incubation period (e.g., 72 hours), a viability reagent (such as MTT or resazurin) is added.
-
The absorbance or fluorescence is measured to determine the percentage of viable cells relative to a vehicle-treated control.
-
-
Data Analysis : IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
In Vivo Tumor Xenograft Models
To evaluate the in vivo efficacy of the compounds, a mouse xenograft model is often employed.[3]
-
Animal Model : Immunocompromised mice (e.g., nude mice).
-
Procedure :
-
Human tumor cells (e.g., HeLa) are subcutaneously injected into the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered (e.g., intraperitoneally) at a specific dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
-
Data Analysis : The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological processes and experimental setups can aid in understanding the mechanism of action and the experimental design.
Caption: Inhibition of the STAT3/NF-κB signaling pathway by an imidazo[1,2-a]pyridine derivative.
Caption: A typical workflow for determining kinase inhibition using a radioactivity-based assay.
Conclusion
The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of potent and selective inhibitors against a range of biological targets. The available data indicates that subtle structural modifications can significantly alter the target profile of these analogs, leading to activities in diverse therapeutic areas such as oncology, infectious diseases, and inflammation. While the provided information is not a direct cross-reactivity study for a single set of this compound analogs, the comparative data strongly suggests that a thorough cross-reactivity profiling against a panel of relevant kinases and other targets is a critical step in the preclinical development of any new analog. Such studies are essential to ensure target selectivity and to minimize the potential for off-target toxicities, ultimately leading to the development of safer and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: An Evaluation of Reproducibility and Efficiency
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid stands as a valuable scaffold. This guide provides a comparative analysis of established and potential synthesis protocols for this key molecule, focusing on reproducibility, yield, and reaction conditions. Experimental data from various methodologies are presented to aid in the selection of the most suitable protocol for specific research needs.
The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 3-position and a carboxylic acid at the 2-position offers versatile handles for further functionalization, making the target molecule a crucial building block in drug discovery programs. This guide explores different synthetic strategies, including direct synthesis and a two-step approach involving the synthesis of the corresponding ethyl ester followed by hydrolysis.
Comparison of Synthetic Protocols
| Protocol | Starting Materials | Reagents & Conditions | Reported Yield | Reaction Time | Purity | Reference |
| Protocol 1: Two-Step Synthesis via Ethyl Ester | 2-Aminopyridine, Ethyl 2,3-dibromopropionate | 1. NaHCO3, Ethanol, Reflux2. NaOH or HCl, Heat | Moderate to High | Several hours | High | General Method |
| Protocol 2: One-Pot Two-Step Synthesis | Heterocyclic amine, N,N-dimethylformamide dimethyl acetal, Ethyl bromoacetate | Active electrophile, Solvent, Heat | Moderate to High | Not Specified | High | [1] |
| Protocol 3: Cyclization with Ethyl Bromopyruvate | 5-bromo-2,3-diaminopyridine, Ethyl bromopyruvate | NaHCO3, Ethanol, Reflux | 65% (for a related compound) | Not Specified | High | [2] |
Note: The yields and reaction times are based on reported syntheses of analogous compounds and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Two-Step Synthesis via Ethyl Ester
This is a widely applicable and generally reproducible method for the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids.
Step 1: Synthesis of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
A mixture of 2-aminopyridine (1.0 eq) and ethyl 2,3-dibromopropionate (1.1 eq) in a suitable solvent such as ethanol is treated with a base like sodium bicarbonate (2.0 eq). The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
The purified ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., 2M NaOH) or an acid (e.g., 6M HCl). The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled, and the pH is adjusted to acidic (around pH 3-4) with a suitable acid (e.g., concentrated HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to afford the final product.
Protocol 2: Convenient Two-Step One-Pot Synthesis of 3-Substituted Imidazo[1,2-a]pyridines
This protocol offers a streamlined approach to obtaining 3-substituted imidazo[1,2-a]pyridines and could be adapted for the synthesis of the target molecule's ester precursor.[1]
A heterocyclic amine is reacted with N,N-dimethylformamide dimethyl acetal, followed by the addition of an active electrophile such as ethyl bromoacetate.[1] This method provides a practical route to 3-substituted fused imidazo-heterocyclic compounds in moderate to high yields.[1]
Protocol 3: Cyclization with Ethyl Bromopyruvate
This method has been reported for the synthesis of a related compound, ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, and demonstrates the feasibility of using ethyl bromopyruvate as a key reagent.[2]
A mixture of the appropriately substituted 2-aminopyridine derivative (in the reported case, 5-bromo-2,3-diaminopyridine) (1.0 eq), ethyl bromopyruvate (1.0 eq), and sodium bicarbonate (1.0 eq) in ethanol is stirred at reflux.[2] After completion of the reaction, the product is extracted with dichloromethane, and the organic layer is dried and concentrated.[2] The product can be further purified by recrystallization.[2] A yield of 65% was reported for the synthesis of ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate using this method.[2]
Signaling Pathways and Experimental Workflows
To visually represent the synthetic pathways, the following diagrams have been generated using the DOT language.
Caption: Workflow for the Two-Step Synthesis (Protocol 1).
References
A Comparative Guide to the Spectroscopic Analysis of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid for Quality Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid and two structural isomers, 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid and 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. The objective is to equip researchers and quality control specialists with the necessary data and methodologies to ensure the identity, purity, and quality of these compounds, which are valuable scaffolds in medicinal chemistry.
Introduction to Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are recognized as "privileged structures" in drug discovery due to their wide range of biological activities. Their derivatives have shown potential as antimicrobial, anticancer, and antiviral agents, among others. The precise substitution pattern on the imidazo[1,2-a]pyridine core is crucial for its pharmacological activity, making rigorous quality control essential. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and quality assessment of these molecules.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its 6-bromo and 8-bromo isomers. This data is essential for distinguishing between these closely related compounds.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Expected aromatic protons in the range of 7.0-9.0 ppm. The exact shifts and coupling constants will be influenced by the positions of the bromine and carboxylic acid groups. | Expected signals for the imidazopyridine core and the carboxyl group. The carbon bearing the bromine will show a characteristic shift. |
| 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | Aromatic protons will exhibit a distinct splitting pattern due to the bromine at the 6-position. | The carbon atoms in the pyridine ring will have their chemical shifts significantly influenced by the electron-withdrawing bromine atom. |
| 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | The proton at the 5-position is expected to be a doublet, coupled to the proton at the 6-position. The proton at the 7-position will also be a doublet. | The chemical shift of C8 will be diagnostic, appearing at a lower field due to the attached bromine. |
Note: Specific, experimentally verified NMR data for this compound is not widely available in the public domain. The provided information is based on general principles of NMR spectroscopy and data from related structures.
Table 2: FT-IR and Mass Spectrometry Data
| Compound | Key FT-IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Broad O-H stretch (carboxylic acid) around 2500-3300, C=O stretch (carboxylic acid) around 1710-1760, C-Br stretch in the fingerprint region. | Molecular Formula: C₈H₅BrN₂O₂. Molecular Weight: 241.04 g/mol . Expected [M+H]⁺ at ~241/243 (isotopic pattern of Br). |
| 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | Similar to the 3-bromo isomer, with potential slight shifts in the fingerprint region due to the different substitution pattern. | Molecular Formula: C₈H₅BrN₂O₂. Molecular Weight: 241.04 g/mol . Expected [M+H]⁺ at ~241/243 (isotopic pattern of Br). |
| 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | Similar to the 3-bromo isomer, with potential slight shifts in the fingerprint region. | Molecular Formula: C₈H₅BrN₂O₂. Molecular Weight: 241.04 g/mol . Expected [M+H]⁺ at ~241/243 (isotopic pattern of Br). |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable spectroscopic data for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of at least 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR to ensure adequate signal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample holder (ATR crystal or KBr pellet) to subtract atmospheric and instrumental interferences.
-
-
Data Acquisition:
-
Place the sample in the instrument's sample compartment.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrument Setup:
-
Use an electrospray ionization (ESI) source for polar molecules like carboxylic acids.
-
Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) can also be effective.
-
Observe the isotopic pattern, which is particularly important for bromine-containing compounds due to the nearly equal abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Visualizations
Experimental Workflow for Spectroscopic Quality Control
The following diagram illustrates the general workflow for the quality control of this compound using spectroscopic methods.
Caption: General workflow for spectroscopic quality control analysis.
Logical Decision-Making in Quality Control
This diagram outlines the decision-making process based on the comparison of acquired spectroscopic data with reference standards.
Caption: Decision tree for quality control based on spectroscopic data.
Conclusion
The quality control of this compound and its isomers relies on the careful application and interpretation of spectroscopic data. By comparing the NMR, FT-IR, and Mass Spectrometry data of a sample with that of a well-characterized reference standard, researchers and manufacturers can confidently verify the identity, purity, and overall quality of their material. The detailed protocols and workflows provided in this guide serve as a valuable resource for establishing robust quality control procedures in a research or industrial setting.
Safety Operating Guide
Personal protective equipment for handling 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Essential Safety and Handling Guide for 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect from splashes. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for general handling.[2][3] For prolonged contact or when handling larger quantities, consider double-gloving. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against skin contact. |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a well-ventilated fume hood to minimize inhalation of any dust or vapors.[2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling the compound, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer : Carefully weigh the desired amount of this compound in the fume hood. Use appropriate tools (e.g., spatula, weighing paper) to minimize the generation of dust.
-
Dissolving : If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Reaction Setup : If using the compound in a reaction, ensure the setup is secure within the fume hood.
-
Post-Handling : After handling, thoroughly clean all equipment and the work area.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the face shield and goggles, and finally the lab coat.
-
Hand Washing : Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous chemical waste.
-
Segregation : Segregate waste containing this compound from other waste streams.
-
Labeling : Use a clearly labeled, sealed container for all solid and liquid waste. The label should include the chemical name and hazard information.
-
Institutional Guidelines : Follow your institution's specific guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for detailed procedures.
Emergency Procedures
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department. |
Visual Workflow for Safe Handling
The following diagram outlines the key steps and decision points for the safe handling of this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
